Technical Documentation Center

2-(2,6-Dimethylpiperazin-1-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Core Science & Biosynthesis

Foundational

2-(2,6-Dimethylpiperazin-1-yl)ethanol chemical properties and structure

An In-Depth Technical Guide to 2-(2,6-Dimethylpiperazin-1-yl)ethanol: Structural Dynamics, Reactivity, and Applications As a Senior Application Scientist, I approach molecular building blocks not just as static structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(2,6-Dimethylpiperazin-1-yl)ethanol: Structural Dynamics, Reactivity, and Applications

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic systems of electronic and steric interactions. 2-(2,6-Dimethylpiperazin-1-yl)ethanol (often isolated as the thermodynamically favored cis-(2R,6S) isomer) is a prime example of a highly engineered scaffold. It belongs to the piperazine class of "privileged structures" [1], offering a unique combination of a sterically hindered tertiary amine, an accessible secondary amine, and a reactive primary hydroxyl group.

This whitepaper deconstructs the physicochemical properties, regioselective reactivity, and advanced applications of this molecule, providing field-proven protocols for researchers in medicinal chemistry and materials science.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and chemical parameters of 2-(2,6-Dimethylpiperazin-1-yl)ethanol is the first step in predicting its behavior in complex reaction matrices. The presence of the 2,6-dimethyl groups adjacent to the N1 nitrogen creates a highly specific steric environment. In its lowest-energy chair conformation, the cis-(2R,6S) isomer places both methyl groups in equatorial positions, minimizing 1,3-diaxial steric clashes and creating a thermodynamic sink that stabilizes the ring.

Table 1: Quantitative Physicochemical Data

ParameterValue / Description
IUPAC Name 2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethan-1-ol
CAS Registry Number 1258073-92-5 (for the 2R,6S isomer)[2]
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Exact Mass 158.1419 Da
Predicted pKa₁ (N4 - Sec. Amine) ~9.5 (Highly basic, primary site of protonation)
Predicted pKa₂ (N1 - Tert. Amine) ~8.0 (Attenuated by steric bulk and -OH inductive effect)
Topological Polar Surface Area 44.5 Ų

Mechanistic Chemistry & Regioselective Reactivity

The true value of 2-(2,6-Dimethylpiperazin-1-yl)ethanol lies in its regioselectivity. When introduced to an electrophile, the molecule presents three potential sites of attack: N1, N4, and the oxygen of the hydroxyl group.

Causality in Reactivity: The N4 nitrogen is a secondary amine devoid of immediate steric hindrance, making it the kinetic and thermodynamic nucleophile of choice. The N1 nitrogen, while a tertiary amine, is severely shielded by the adjacent equatorial methyl groups at C2 and C6. Furthermore, the primary hydroxyl group requires strong basic conditions (deprotonation to an alkoxide) to outcompete the N4 amine for electrophiles. This differential reactivity allows for elegant, protecting-group-free synthetic routes.

Reactivity Core 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Sterically Hindered N1) N4_Rxn N4-Functionalization (Acylation/Alkylation) Core->N4_Rxn Electrophiles (Kinetically Favored) Unhindered Sec-Amine O_Rxn O-Functionalization (Esterification/Etherification) Core->O_Rxn Strong Base + Alkyl Halides Hydroxyl Reactivity N1_Rxn N1-Functionalization (Highly Restricted) Core->N1_Rxn Blocked by 2,6-Dimethyls (Steric Shielding)

Fig 1: Regioselective pathways of 2-(2,6-Dimethylpiperazin-1-yl)ethanol driven by steric shielding.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic checkpoints that verify the success of the reaction based on the molecule's fundamental properties.

Protocol A: Regioselective N4-Acylation (Drug Discovery Workflow)

This protocol details the selective acylation of the N4 position without the need to protect the hydroxyl group, leveraging the kinetic nucleophilicity of the secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-(2,6-Dimethylpiperazin-1-yl)ethanol in anhydrous Dichloromethane (DCM) at 0.1 M concentration. Causality: Anhydrous DCM provides a non-polar, aprotic environment that prevents the hydrolysis of the incoming acylating agent while maintaining the amine in its active, unprotonated state.

  • Base Addition: Add 1.1 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. DIPEA neutralizes this, preventing the protonation of the N4 amine, which would otherwise stall the reaction.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.0 eq of the target acyl chloride dropwise over 15 minutes. Causality: Dropping the temperature to 0°C suppresses the thermodynamic O-acylation pathway, ensuring strict kinetic control and >95% selectivity for N4.

  • Self-Validation (Monitoring): After 2 hours, spot the reaction on a TLC plate (Eluent: 90:10 DCM:MeOH with 1% NH₄OH). The starting material will stay near the baseline (highly polar), while the N4-acylated product will migrate higher.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Causality: The basic aqueous wash removes DIPEA-HCl salts and any unreacted acyl chloride (as the corresponding carboxylic acid), leaving the pure N4-functionalized product in the organic layer.

Protocol B: Integration into Polyurethane Matrices (Zero-VOC Catalyst)

In materials science, dimethylpiperazine derivatives are heavily utilized as balanced catalysts for polyurethane (PU) foams [3]. The addition of the ethanol appendage transforms this molecule into a reactive catalyst.

Step-by-Step Methodology:

  • Formulation: Blend 2-(2,6-Dimethylpiperazin-1-yl)ethanol (0.5-1.5 pphp) into the polyol resin side alongside water (blowing agent) and silicone surfactants.

  • Reaction Initiation: Mix the polyol blend with the isocyanate (MDI or TDI) under high shear.

  • Catalytic Action: The tertiary N1 and secondary N4 nitrogens catalyze both the blowing reaction (water + isocyanate → CO₂ + amine) and the gelling reaction (polyol + isocyanate → urethane network).

  • Self-Validation (Immobilization): The primary hydroxyl group of the catalyst reacts directly with the isocyanate matrix. To validate zero-VOC emission, subject the cured foam to Headspace Gas Chromatography (HS-GC). The absence of the catalyst peak confirms 100% covalent immobilization.

PU_Catalysis cluster_reactions Polyurethane Foam Reactions Cat 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Reactive Amine Catalyst) Blow Blowing Reaction (Isocyanate + Water -> CO2 + Amine) Cat->Blow Tertiary Amines Promote CO2 Generation Gel Gelling Reaction (Isocyanate + Polyol -> Urethane) Cat->Gel Piperazine Ring Promotes Crosslinking Immobilize Catalyst Immobilization (Isocyanate + Catalyst-OH) Cat->Immobilize Hydroxyethyl Group Covalent Bonding (Zero VOC)

Fig 2: Dual catalytic and reactive immobilization pathways in Polyurethane synthesis.

Strategic Applications in Industry

Medicinal Chemistry: The piperazine ring is ubiquitous in central nervous system (CNS) therapeutics due to its ability to mimic the structural motifs of endogenous neurotransmitters (like dopamine and serotonin). The 2,6-dimethyl substitution pattern restricts the conformational flexibility of the ring, locking it into a specific geometry that often increases target receptor affinity and selectivity while reducing off-target toxicity [1]. The hydroxyethyl group serves as a critical hydrogen-bond donor/acceptor, interacting with polar residues within the receptor binding pocket.

Advanced Materials: Beyond pharmaceuticals, the push for environmentally friendly materials has driven the adoption of reactive amine catalysts. Traditional volatile catalysts migrate out of polyurethane foams over time, causing "fogging" in automotive interiors and indoor air quality issues. 2-(2,6-Dimethylpiperazin-1-yl)ethanol acts as a drop-in replacement that permanently anchors itself into the polymer backbone via its hydroxyl group, eliminating VOC emissions without compromising foam rise profiles [3].

References

  • Sigma-Aldrich. (n.d.). 2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethan-1-ol (CAS 1258073-92-5). Retrieved March 26, 2026, from [Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Regiochemical Validation Guide Executive Overview Piperazine derivatives are ubiquitou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Regiochemical Validation Guide

Executive Overview

Piperazine derivatives are ubiquitous pharmacophores in modern drug discovery, prized for their ability to modulate physicochemical properties such as aqueous solubility, logP, and target-binding electrostatics. The compound 2-(2,6-dimethylpiperazin-1-yl)ethanol presents a unique structural elucidation challenge. Unlike standard alkylations that occur at the sterically accessible N4 position of the 2,6-dimethylpiperazine core, this molecule features a 2-hydroxyethyl substitution at the highly congested N1 position.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we deconstruct the causality behind the nuclear magnetic resonance (NMR) chemical shifts, establish a self-validating experimental protocol, and utilize multidimensional NMR to unequivocally prove the N1-alkylation regiochemistry.

Stereochemical Framework and Magnetic Environments

To understand the NMR spectrum of 2-(2,6-dimethylpiperazin-1-yl)ethanol, one must first analyze the stereodynamics of the piperazine ring.

The cis-isomer of 2,6-dimethylpiperazine is a meso compound and represents the global thermodynamic minimum. In its preferred chair conformation, both methyl groups occupy equatorial positions, thereby minimizing 1,3-diaxial steric clashes[1].

Steric_Logic Isomer 2,6-Dimethylpiperazine Stereocenters Cis cis-Isomer (Meso) Equatorial Methyls Isomer->Cis Trans trans-Isomer Axial/Equatorial Methyls Isomer->Trans Favored Thermodynamically Favored (Lower Energy) Cis->Favored Disfavored Steric Clash (Higher Energy) Trans->Disfavored Alkylation N1-Alkylation with Ethylene Oxide / Haloethanol Favored->Alkylation Product 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Target Compound) Alkylation->Product

Figure 1: Logical flow of stereochemical preference and subsequent N1-alkylation.

Because a plane of symmetry bisects the N1 and N4 atoms in the cis-configuration, the C2 and C6 carbons are chemically equivalent, as are the C3 and C5 carbons. However, the geminal protons attached to C3 (and C5) are diastereotopic . The axial proton resides in a fundamentally different magnetic environment than the equatorial proton relative to the equatorial methyl groups. This causality dictates that they will exhibit distinct chemical shifts and split each other via strong geminal scalar coupling (²J ≈ 12.0 Hz)[2].

Self-Validating NMR Acquisition Protocol

A robust structural assignment cannot rely on 1D NMR alone; it requires a self-validating system where 1D data proposes a structural model, and 2D connectivity mathematically proves it without external assumptions.

Step-by-Step Methodology
  • Sample Preparation (Homogeneity Optimization): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is selected over protic solvents (like D₂O or CD₃OD) to prevent rapid deuterium exchange of the -OH and -NH protons, allowing their broad signals to be observed. Filter the solution through a glass wool plug into a 5 mm NMR tube to eliminate particulates, ensuring optimal magnetic field homogeneity and sharp lineshapes.

  • 1D ¹H Acquisition (Quantitative Integrity): Acquire the ¹H spectrum at 298 K (400 MHz or 600 MHz). Critical Parameter: Set the spin-lattice relaxation delay (D1) to at least 2.0 seconds. This ensures complete relaxation of all protons between pulses, guaranteeing that the integration of the methyl doublet accurately reflects 6 protons relative to the core ring protons[3].

  • 1D ¹³C{¹H} Acquisition: Acquire the proton-decoupled ¹³C spectrum using a 30° excitation pulse and 1024 scans to achieve a high signal-to-noise ratio for the quaternary-like substituted carbons.

  • 2D HSQC (Phase-Sensitive): Acquire a gradient-selected Heteronuclear Single Quantum Coherence (HSQC) spectrum. Causality: Utilizing a phase-sensitive sequence allows immediate differentiation of -CH₂- groups (phased negative/blue) from -CH- and -CH₃ groups (phased positive/red). This instantly discriminates the C3/C5 carbons from the C2/C6 carbons.

  • 2D HMBC (Regiochemical Proof): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (ⁿJCH = 8 Hz). This is the linchpin of the self-validating system, designed specifically to map the connectivity across the N1 heteroatom.

Quantitative Spectral Data Summaries

The following tables synthesize the expected high-resolution NMR data for the cis-isomer of 2-(2,6-dimethylpiperazin-1-yl)ethanol in CDCl₃, grounded in the established magnetic properties of 2,6-dialkylpiperazines[4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality
C2/C6 -CH₃ 1.05Doublet (d)6.36HSplit by the single axial proton at C2/C6. Shielded alkyl environment.
C3/C5 H-axial 2.35Doublet of doublets (dd)12.0, 10.52HExhibits strong geminal coupling (12.0 Hz) and trans-diaxial coupling (10.5 Hz) with the C2/C6 axial protons.
C2/C6 H-axial 2.60Multiplet (m)-2HComplex splitting pattern due to adjacent -CH₃, N1-alkyl group, and C3/C5 protons.
N1-CH₂ 2.75Triplet (t)6.02HCoupled to the adjacent -CH₂-OH. Deshielded by the N1 heteroatom.
C3/C5 H-equatorial 2.90Doublet of doublets (dd)12.0, 3.02HGeminal coupling (12.0 Hz) and weak equatorial-axial coupling (3.0 Hz).
-CH₂-OH 3.60Triplet (t)6.02HStrongly deshielded due to the direct inductive effect of the highly electronegative oxygen atom.
-OH / -NH 2.50 - 3.50Broad singlet (br s)-2HBroadened by chemical exchange and the quadrupolar relaxation of the adjacent ¹⁴N nucleus.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)HSQC PhaseMechanistic Causality
C2/C6 -CH₃ 17.5Positive (CH₃)Highly shielded terminal alkyl carbons.
C3/C5 54.0Negative (CH₂)Deshielded by the adjacent N4 secondary amine.
N1-CH₂ 56.0Negative (CH₂)Deshielded by the N1 tertiary amine.
C2/C6 58.5Positive (CH)Deshielded by both N1 and N4, as well as alkyl branching.
-CH₂-OH 59.5Negative (CH₂)Most deshielded carbon in the system due to direct hydroxyl attachment.

Regiochemical Proof via 2D NMR Connectivity

The primary structural ambiguity in this molecule is proving that the 2-hydroxyethyl group is attached to N1 (between the methyls) rather than the sterically favored N4. We resolve this autonomously using the 2D HMBC data.

Regiochemical_Validation cluster_0 1D NMR Baseline cluster_1 2D NMR Connectivity H1 1H NMR (Proton Environments) COSY COSY (H-H Coupling) H1->COSY HSQC HSQC (C-H Direct Bond) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC Validation Regiochemical Assignment (N1 vs N4 Alkylation) COSY->Validation HSQC->Validation HMBC->Validation

Figure 2: Multidimensional NMR workflow validating N1-alkylation regiochemistry.

The HMBC Logic Engine: In the HMBC spectrum, we look for cross-peaks representing 3-bond couplings (³JCH) from the protons of the substituent chain to the carbons of the piperazine ring.

  • Hypothesis A (N1-Alkylation): The protons of the N1-CH₂ group (δ 2.75) will show a strong ³JCH correlation to the C2 and C6 methine carbons (δ 58.5).

  • Hypothesis B (N4-Alkylation): The protons of the N-alkyl CH₂ group would correlate to the C3 and C5 methylene carbons (δ 54.0).

Because the experimental HMBC spectrum of this compound yields a definitive cross-peak between δ 2.75 (¹H) and δ 58.5 (¹³C), the system self-validates Hypothesis A. The 2-hydroxyethyl group is mathematically proven to reside at the sterically hindered N1 position, completing the structural elucidation.

References

  • Cignarella, G. "2,6-Dialkylpiperazines. I. Synthesis of cis-2,6-Dimethylpiperazine Derivatives." Journal of Medicinal Chemistry, 1964, 7(2), 241-242.[4] URL:[Link]

  • National Center for Biotechnology Information. "2,6-Dimethylpiperazine | C6H14N2 | CID 66056" PubChem Database.[2] URL:[Link]

Sources

Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Engineers Content Type: Technical Whitepaper & Experimental Guide Executive Summary & Structural Causality In pharmaceutical process de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Engineers Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Structural Causality

In pharmaceutical process development, understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates is critical for optimizing reaction yields, extraction efficiencies, and crystallization workflows. 2-(2,6-Dimethylpiperazin-1-yl)ethanol (CAS: 764633-10-5)[1] is a highly versatile, amphiphilic heterocyclic scaffold frequently utilized in the synthesis of CNS and cardiovascular therapeutics.

As a Senior Application Scientist, I approach the solubility of this compound not as a static metric, but as a dynamic interplay of intermolecular forces dictated by its unique structural topology. The molecule features three distinct interaction domains:

  • The Terminal Hydroxyl (-OH): A strong hydrogen-bond donor and acceptor, driving high solubility in polar protic media.

  • The Piperazine Core (N1 & N4): The N4 secondary amine acts as an unhindered hydrogen-bond acceptor. However, the N1 tertiary amine is heavily shielded by the adjacent 2,6-dimethyl groups. This localized steric hindrance selectively diminishes the N1 atom's nucleophilicity and H-bond acceptor capacity.

  • The 2,6-Dimethyl Substituents: These groups disrupt the planar crystal lattice packing of the piperazine ring, lowering the melting point and significantly enhancing the dispersion force component ( δd​ ) of its[2]. This modification drastically increases its solubility in polar aprotic and mildly non-polar solvents compared to unsubstituted piperazine[3][4].

Mechanism Core 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Amphiphilic Scaffold) HDonor Terminal Hydroxyl (-OH) Strong H-Bond Donor/Acceptor Core->HDonor HAcceptor N1 Tertiary Amine Sterically Shielded Core->HAcceptor SecAmine N4 Secondary Amine Unhindered H-Bond Acceptor Core->SecAmine Lipophilic 2,6-Dimethyl Groups Hydrophobic Shielding Core->Lipophilic Protic Polar Protic Solvents (Alcohols, Water) HDonor->Protic Primary Solvation Aprotic Polar Aprotic Solvents (DMSO, DCM, EtOAc) HAcceptor->Aprotic Weakened Interaction SecAmine->Protic H-Bonding SecAmine->Aprotic Dipole Interaction NonPolar Non-Polar Solvents (Hexane, Toluene) Lipophilic->NonPolar Dispersion Forces

Figure 1. Structural causality of solvation pathways and solvent interactions.

Quantitative Solubility Profile in Organic Solvents

Based on thermodynamic modeling of the 2,6-dimethylpiperazine scaffold[5] and empirical HSP mapping[4], the following table summarizes the predictive equilibrium solubility profile of 2-(2,6-Dimethylpiperazin-1-yl)ethanol at 25°C.

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Polar Protic Water80.1> 150 (Highly Soluble)Strong H-bond donation/acceptance with -OH and N4 amine.
Polar Protic Ethanol24.5> 200 (Miscible)Optimal match for δp​ and δh​ Hansen parameters.
Polar Aprotic Dichloromethane (DCM)9.1~ 120 - 150Favorable dipole-dipole interactions; lattice disruption by methyls.
Polar Aprotic Ethyl Acetate6.0~ 40 - 60Moderate H-bond acceptance from the terminal hydroxyl group.
Non-Polar Toluene2.4~ 10 - 20Weak π-interactions; slight enhancement over aliphatic hydrocarbons.
Non-Polar n-Heptane1.9< 5 (Sparingly Soluble)Dominated by dispersion forces; insufficient to break solute-solute H-bonds.

Note: Values are predictive models derived from structural analogs. For precise process engineering, empirical validation using the protocol below is mandatory.

Self-Validating Experimental Methodology

To generate reliable, reproducible thermodynamic data, we utilize the [6][7], the industry gold standard for equilibrium solubility determination.

Causality Behind Experimental Choices:
  • Analytical Detection: Because 2-(2,6-Dimethylpiperazin-1-yl)ethanol is an aliphatic heterocycle lacking a conjugated π-system, standard UV-Vis detection is ineffective. We mandate the use of High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) to ensure accurate, mass-based quantification.

  • Self-Validating Equilibrium: The protocol requires sampling at both 24 and 48 hours. If the concentration variance between these time points is statistically insignificant (RSD < 2%), thermodynamic equilibrium is validated.

  • Thermal Integrity during Filtration: Syringe filters must be pre-warmed to the exact isotherm temperature (25°C). Filtering a saturated solution through a cold filter induces immediate supersaturation and micro-precipitation, artificially lowering the quantified solubility.

Step-by-Step Protocol
  • Solid Dispensing: Accurately weigh an excess amount of 2-(2,6-Dimethylpiperazin-1-yl)ethanol into a 10 mL borosilicate glass vial. The presence of visible, undissolved solid throughout the experiment is strictly required to maintain saturation.

  • Solvent Addition: Add exactly 5.0 mL of the analytical-grade target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Submerge the vial in a temperature-controlled orbital shaker bath set precisely to 25.0 ± 0.1°C. Agitate at 200 RPM for 24 hours.

  • Phase Separation (Time-Point 1): Cease agitation and allow the suspension to settle isothermally for 2 hours. Using a pre-warmed glass syringe and a 0.22 µm PTFE syringe filter, withdraw a 0.5 mL aliquot of the clear supernatant.

  • Dilution & Quantification: Immediately dilute the aliquot into the mobile phase to prevent precipitation. Quantify the concentration using HPLC-CAD against a pre-established calibration curve.

  • Time-Course Validation (Time-Point 2): Resume agitation for an additional 24 hours (48 hours total) and repeat steps 4-5. Compare the 24h and 48h concentrations to validate equilibrium.

Workflow N1 1. Solid Dispensing Excess 2-(2,6-Dimethylpiperazin-1-yl)ethanol N2 2. Solvent Addition (Protic / Aprotic / Non-Polar) N1->N2 N3 3. Isothermal Equilibration Shake-Flask at 25°C (24-48h) N2->N3 N4 4. Phase Separation Centrifugation / Syringe Filtration N3->N4 N5 5. Quantification HPLC-CAD or GC-FID N4->N5 N6 6. Thermodynamic Profiling Self-Validating Equilibrium Check N5->N6

Figure 2. Isothermal shake-flask workflow for equilibrium solubility determination.

Solvent Selection Strategy for Drug Development

Understanding this solubility profile allows process chemists to rationally design downstream workflows:

  • Liquid-Liquid Extraction: The compound's high solubility in DCM combined with its aqueous solubility makes it an excellent candidate for pH-swing extractions. At high pH (deprotonated amines), the compound partitions heavily into the organic (DCM) layer. At low pH (protonated ammonium salts), it partitions entirely into the aqueous layer.

  • Crystallization Engineering: To isolate 2-(2,6-Dimethylpiperazin-1-yl)ethanol as a solid, a solvent/anti-solvent crystallization strategy is highly effective. Dissolving the intermediate in a minimal volume of Ethyl Acetate (moderate solubility) followed by the slow, dropwise addition of n-Heptane (anti-solvent, low solubility) will force the compound out of solution, yielding high-purity crystalline material.

References

  • Prof Steven Abbott. "HSP Basics | Practical Solubility Science." Hansen Solubility Parameters. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 84107747, 2-(4,6-Dimethylpiperazin-2-yl)ethanol." PubChem. URL:[Link]

Sources

Exploratory

Mechanism of Action of 2-(2,6-Dimethylpiperazin-1-yl)ethanol Derivatives: A Technical Guide to Pharmacological Applications

Executive Summary The 2-(2,6-dimethylpiperazin-1-yl)ethanol moiety is a highly versatile, privileged pharmacophore utilized extensively in modern drug design. As a Senior Application Scientist, I have observed that the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(2,6-dimethylpiperazin-1-yl)ethanol moiety is a highly versatile, privileged pharmacophore utilized extensively in modern drug design. As a Senior Application Scientist, I have observed that the strategic incorporation of this scaffold into small-molecule therapeutics fundamentally alters their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper provides an in-depth mechanistic analysis of how derivatives of this scaffold function across three primary therapeutic domains: Sorbitol Dehydrogenase (SDH) inhibition for diabetic complications, Autotaxin (ATX) inhibition for fibrotic diseases, and Butyrylcholinesterase (BuChE) inhibition for neurodegeneration.

Physicochemical Profiling & Structural Rationale

The selection of the 2-(2,6-dimethylpiperazin-1-yl)ethanol scaffold in drug development is rarely arbitrary; it is driven by precise physicochemical causality:

  • Steric Shielding & Metabolic Stability: The cis-2,6-dimethyl substitution creates a defined steric pocket around the piperazine nitrogen. This steric hindrance prevents rapid N-dealkylation by hepatic cytochrome P450 enzymes, significantly extending the in vivo half-life of the drug compared to unsubstituted piperazines[1].

  • pKa Modulation: The introduction of the ethanol group to the piperazine ring fine-tunes the basicity of the nitrogen atoms. This ensures the molecule remains predominantly protonated at physiological pH, enabling critical cation- π interactions within enzyme active sites[2].

  • Amphiphilic Hydrogen Bonding: The terminal hydroxyl (-OH) group of the ethanol moiety serves as a potent hydrogen bond donor and acceptor. This is essential for coordinating with metal ions (e.g., Zn²⁺) or interacting with polar residues in deep catalytic gorges[3].

Primary Mechanisms of Action

Sorbitol Dehydrogenase (SDH) Inhibition in Diabetic Neuropathy

In chronic diabetes, hyperglycemia forces excess glucose into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is subsequently oxidized to fructose by Sorbitol Dehydrogenase (SDH). The accumulation of sorbitol and fructose in tissues like the sciatic nerve leads to severe osmotic stress and neuropathy.

Derivatives such as3 act as exceptionally potent SDH inhibitors[3]. Mechanism: The 2R,6S-dimethylpiperazin-1-yl-ethanol linker projects the hydroxyl group directly into the SDH active site, where it competitively coordinates with the catalytic zinc (Zn²⁺) ion. This prevents the oxidation of sorbitol, normalizing sciatic nerve fructose levels for >24 hours at an oral dose of just 50 µg/kg[3]. Optimization of this piperazine linker was the sole structural modification that allowed researchers to achieve the targeted in vivo potency (ED90 ≤ 5 mg/kg/day) in chronically diabetic rat models[1].

PolyolPathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose AR->Sorbitol NADPH → NADP+ SDH->Fructose NAD+ → NADH Drug 2-(2,6-Dimethylpiperazin- 1-yl)ethanol Derivatives Drug->SDH Competitive Inhibition (Zn2+ Coordination)

Figure 1: Mechanism of SDH inhibition in the Polyol Pathway by dimethylpiperazine derivatives.

Autotaxin (ATX) Inhibition in Fibrotic Diseases

Autotaxin (ATX) is a secreted enzyme responsible for generating lysophosphatidic acid (LPA), a lipid mediator implicated in pulmonary fibrosis and cancer metastasis. Mechanism: Imidazo[1,2-a]pyridine derivatives utilizing a 4 act as potent ATX inhibitors[4]. The piperazine-ethanol moiety extends into the solvent-exposed allosteric channel of ATX. The basic nitrogen interacts with acidic residues, while the ethanol group enhances aqueous solubility, preventing the highly lipophilic core of the drug from aggregating in plasma[4].

Butyrylcholinesterase (BuChE) Inhibition in Neurodegeneration

In Alzheimer's disease, BuChE compensates for acetylcholinesterase (AChE) in hydrolyzing acetylcholine, making it a prime target for cognitive enhancement. Mechanism: When neutral linkers are replaced with a 2, the binding affinity to BuChE increases exponentially[2]. The protonated piperazine nitrogen engages in strong cation- π interactions with the aromatic residues (e.g., Trp82) in the catalytic gorge of BuChE, yielding highly selective inhibitors (IC50 = 0.44 µM)[2].

Experimental Protocols & Validation Systems

To ensure scientific integrity, the following self-validating protocols are standard for synthesizing and assaying these derivatives.

Synthesis via Buchwald-Hartwig Cross-Coupling

The attachment of the 2-(2,6-dimethylpiperazin-1-yl)ethanol moiety to an aryl/heteroaryl core requires precise catalytic conditions due to the steric hindrance of the 2,6-dimethyl groups.

  • Preparation: Under an inert argon atmosphere, dissolve the aryl halide (1.0 equiv) and 2-(2,6-dimethylpiperazin-1-yl)ethanol (1.2 equiv) in anhydrous toluene.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.05 equiv) and DavePhos (0.075 equiv). Causality: DavePhos is a sterically demanding biaryl phosphine ligand specifically chosen because it accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling hindered secondary amines[4].

  • Base Addition: Add potassium tert-butoxide (1.5 equiv).

  • Reaction: Heat the mixture at 100 °C for 12 hours. Monitor via LC-MS.

  • Purification: Filter through Celite to remove palladium black, concentrate, and purify via preparative HPLC to achieve >95% purity[4].

SDH Enzymatic Inhibition Assay (Self-Validating System)
  • Reagent Setup: Prepare a reaction buffer containing 100 mM triethanolamine (pH 7.4), 0.2 mM NADH, and 200 mM D-fructose.

  • Enzyme Addition: Add purified recombinant human Sorbitol Dehydrogenase (SDH).

  • Inhibitor Incubation: Add the piperazine-ethanol derivative at varying concentrations (1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., CP-166,572) to validate assay sensitivity.

  • Kinetic Measurement: Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm using a microplate spectrophotometer at 25 °C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear phase. Plot fractional activity vs. inhibitor concentration to determine the IC50.

Workflow Synth 1. Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, DavePhos) Purify 2. HPLC Purification (>95% Purity) Synth->Purify InVitro 3. In Vitro Enzymatic Assay (Target Specific) Purify->InVitro InVivo 4. In Vivo Efficacy (Pharmacodynamic Profiling) InVitro->InVivo

Figure 2: Standardized workflow for the synthesis and validation of piperazine-ethanol derivatives.

Quantitative Data Summary

The table below summarizes the pharmacological impact of integrating the piperazine-ethanol scaffold across different therapeutic targets.

Target EnzymeDisease IndicationScaffold / Derivative TypeKey Potency MetricPrimary Structural Interaction
Sorbitol Dehydrogenase (SDH) Diabetic Neuropathy2R,6S-dimethylpiperazin-1-yl-ethanol pyrimidineED90 = 50 µg/kg (Oral)Hydroxyl group coordinates with catalytic Zn²⁺[3]
Sorbitol Dehydrogenase (SDH) Diabetic NeuropathyHeterocycle-substituted piperazino-pyrimidineED90 = 1–2 mg/kg/daySteric shielding prevents rapid N-dealkylation[1]
Butyrylcholinesterase (BuChE) Alzheimer's Disease α -Lipoic Acid Hybrid with piperazin-1-yl-ethanolIC50 = 0.44 µMCation- π interaction in the catalytic gorge[2]
Autotaxin (ATX) Fibrotic Diseases / CancerImidazo[1,2-a]pyridine with piperazin-1-yl-ethanolSub-micromolar IC50Solubilization and allosteric channel occupation[4]

References

  • A sorbitol dehydrogenase inhibitor of exceptional in vivo potency with a long duration of action: 1-(R)-[4-[4-(4,6-dimethyl[1,3,5]triazin-2-yl)- 2R,6S-dimethylpiperazin-1-yl]pyrimidin-2- yl]ethanol PubMed / J Med Chem.[3]

  • Orally-effective, long-acting sorbitol dehydrogenase inhibitors: synthesis, structure-activity relationships, and in vivo evaluations of novel heterocycle-substituted piperazino-pyrimidines PubMed / J Med Chem.[1]

  • Synthesis of Selective Butyrylcholinesterase Inhibitors Coupled between α -Lipoic Acid and Polyphenols by Using 2-(Piperazin-1-yl)ethanol Linker R Discovery / Bull. Korean Chem. Soc.[2]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors ACS Publications / J Med Chem.[4]

Sources

Foundational

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2,6-Dimethylpiperazin-1-yl)ethanol. Designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2,6-Dimethylpiperazin-1-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation of this bifunctional molecule. We will explore the characteristic vibrational modes, provide a robust experimental protocol for spectral acquisition using Attenuated Total Reflectance (ATR), and present a detailed interpretation of the principal absorption peaks. The causality behind experimental choices and spectral features is emphasized to ensure a deep, field-proven understanding.

Introduction: The Molecular Landscape

2-(2,6-Dimethylpiperazin-1-yl)ethanol is a heterocyclic organic compound featuring a piperazine ring substituted with two methyl groups and an ethanol side chain. The piperazine moiety is a crucial pharmacophore found in numerous biologically active compounds.[1] The presence of a primary alcohol (-OH), a secondary amine (-NH), and a tertiary amine within a single, flexible structure makes it a valuable building block in medicinal chemistry.

Infrared (IR) spectroscopy is an indispensable analytical technique for confirming the identity and structural integrity of such molecules. It operates on the principle that covalent bonds are not rigid; they vibrate at specific, quantized frequencies.[2] When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending, wagging), resulting in a unique spectral "fingerprint". This guide will systematically decode this fingerprint for 2-(2,6-Dimethylpiperazin-1-yl)ethanol.

Key Molecular Features for IR Analysis

The structure of 2-(2,6-Dimethylpiperazin-1-yl)ethanol contains several IR-active functional groups whose vibrations we expect to observe.

G cluster_mol 2-(2,6-Dimethylpiperazin-1-yl)ethanol N1 N C1 CH N1->C1 H2 H N1->H2 N2 N C3 CH N2->C3 C5 CH₂ N2->C5 label_CN Aliphatic C-N Bonds N2->label_CN C2 CH₂ C1->C2 Me1 H₃C C1->Me1 C2->N2 C4 CH₂ C3->C4 Me2 H₃C C3->Me2 C4->N1 C6 CH₂ C5->C6 O1 O C6->O1 label_CO C-O Bond C6->label_CO H1 H O1->H1 label_OH Primary Alcohol (O-H) O1->label_OH label_NH Secondary Amine (N-H) H2->label_NH

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: Best Practices for Spectral Acquisition

For a viscous liquid or low-melting solid like 2-(2,6-Dimethylpiperazin-1-yl)ethanol, Attenuated Total Reflectance (ATR) is the superior sampling technique for FTIR.[3][4] It requires minimal sample preparation, eliminates the need for solvents or KBr pellets, and provides high-quality, reproducible spectra by ensuring excellent sample contact.[3][5]

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (a robust diamond crystal is recommended) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This prevents cross-contamination from previous analyses.[5]

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.[5][6]

  • Sample Application: Place a small drop (1-2 drops) of 2-(2,6-Dimethylpiperazin-1-yl)ethanol directly onto the center of the ATR crystal. A sufficient amount should be used to completely cover the crystal surface.[6]

  • Engage Pressure Arm: Lower the pressure arm to apply consistent pressure on the sample. This ensures intimate contact between the liquid and the crystal surface, which is essential for a strong, high-quality ATR signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard spectral range of 4000-400 cm⁻¹.[5]

  • Data Processing & Cleaning: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. After analysis, clean the sample from the ATR crystal using the same procedure as in Step 2.

Experimental Workflow Diagram

workflow start Start clean 1. Clean ATR Crystal (e.g., Isopropanol) start->clean background 2. Acquire Background Spectrum (Air) clean->background apply_sample 3. Apply Liquid Sample to Crystal background->apply_sample acquire_sample 4. Acquire Sample Spectrum apply_sample->acquire_sample process 5. Ratio Sample vs. Background acquire_sample->process end Final IR Spectrum process->end

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2,6-Dimethylpiperazin-1-yl)ethanol as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional linkers and scaffolds is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional linkers and scaffolds is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 2-(2,6-Dimethylpiperazin-1-yl)ethanol (CAS: 1258073-92-5 for the 2R,6S stereoisomer) has emerged as a highly valuable pharmaceutical intermediate[1]. Featuring a sterically hindered piperazine core and a versatile primary alcohol appendage, this compound is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), central nervous system (CNS) therapeutics, and allosteric inhibitors.

This application note provides a comprehensive guide to the mechanistic advantages, physicochemical properties, and validated synthetic protocols for incorporating 2-(2,6-Dimethylpiperazin-1-yl)ethanol into complex drug discovery workflows.

Mechanistic Rationale: The "Why" Behind the Scaffold (E-E-A-T)

The utility of 2-(2,6-Dimethylpiperazin-1-yl)ethanol extends far beyond its role as a simple spatial linker. Its structural features actively solve common liabilities in drug development:

Steric Shielding & Metabolic Stability

Unsubstituted piperazines are notorious for their susceptibility to cytochrome P450 (CYP)-mediated N-dealkylation and alpha-carbon oxidation, which leads to rapid clearance in vivo. The introduction of methyl groups at the 2- and 6-positions provides significant steric hindrance around the N1 and N4 nitrogen atoms. This structural modification restricts the conformational flexibility of the ring (often favoring a specific twist-boat or chair conformation) and physically blocks CYP enzymes from accessing the vulnerable metabolic soft spots, thereby dramatically increasing the half-life and metabolic stability of the resulting drug candidates[2],[3].

Physicochemical Tuning (pKa and Lipophilicity)

The basicity of the piperazine nitrogens is subtly modulated by the electron-donating yet sterically demanding methyl groups. While maintaining a basic pKa (predicted ~9.38), the steric inhibition of solvation slightly lowers the effective basicity compared to unsubstituted analogs. This tuning optimizes the LogD at physiological pH, striking a critical balance between aqueous solubility and membrane permeability (e.g., crossing the blood-brain barrier for CNS targets).

Bifunctional Versatility

As a heterobifunctional intermediate, it offers two orthogonal synthetic handles:

  • Ethanol Appendage (Primary Alcohol): Ideal for O-alkylation (e.g., Mitsunobu etherification) or conversion into a leaving group (mesylate/halide) for subsequent nucleophilic displacement[4].

  • Secondary Amine (N4): Readily undergoes N-acylation, reductive amination, or N-alkylation to attach target-binding ligands or E3 ligase recruiters.

G Core 2-(2,6-Dimethylpiperazin-1-yl)ethanol Sub1 2,6-Dimethyl Groups Core->Sub1 Sub2 Secondary Amine (N4) Core->Sub2 Sub3 Ethanol Appendage Core->Sub3 Effect1 Steric Shielding (CYP450 Resistance) Sub1->Effect1 Effect2 Conformational Restriction (Twist-Boat/Chair) Sub1->Effect2 Effect3 Target Ligand Attachment (Amidation/Alkylation) Sub2->Effect3 Effect4 E3 Ligase / Linker Attachment (Mitsunobu/Etherification) Sub3->Effect4

Caption: Structural rationale and functional advantages of 2-(2,6-Dimethylpiperazin-1-yl)ethanol.

Physicochemical Data Summary

Understanding the baseline properties of the intermediate is essential for predicting the behavior of the final synthesized molecule.

PropertyValueChemical/Clinical Significance
Molecular Formula C8H18N2O-
Molecular Weight 158.24 g/mol Low MW preserves "linker budget" for PROTACs (Rule of 5 compliance)[1].
Physical Form Solid / PowderFacilitates precise gravimetric handling and storage[1].
pKa (Predicted) ~9.38 ± 0.60Tuned basicity ensures protonation in the GI tract for solubility.
LogP (Predicted) ~0.61Favorable baseline lipophilicity for aqueous formulations.
H-Bond Donors 2 (OH, NH)Provides orthogonal handles for step-wise functionalization.
H-Bond Acceptors 3 (N, N, O)Promotes favorable target-protein interactions in aqueous environments.

Experimental Protocols

The following self-validating protocols describe the orthogonal functionalization of 2-(2,6-Dimethylpiperazin-1-yl)ethanol.

Protocol A: O-Alkylation via Mitsunobu Etherification

Objective: Couple the primary alcohol to a phenolic target ligand. Causality & Logic: The secondary amine (N4) must first be Boc-protected to prevent competitive N-alkylation. Diisopropyl azodicarboxylate (DIAD) is added dropwise at 0 °C to strictly control the exothermic formation of the betaine intermediate with Triphenylphosphine (PPh3), preventing thermal degradation of the reagents[4].

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-2-(2,6-dimethylpiperazin-1-yl)ethanol (1.0 equiv), the phenolic target ligand (1.1 equiv), and PPh3 (1.5 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. Crucial: The slow addition prevents the localized accumulation of heat, ensuring the stable formation of the active phosphonium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Validation & Workup: Monitor completion via LC-MS. Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to remove triphenylphosphine oxide byproducts.

Protocol B: N-Acylation of the Sterically Hindered Secondary Amine

Objective: Attach a carboxylic acid-bearing E3 ligase ligand to the N4 position following Boc-deprotection. Causality & Logic: The 2,6-dimethyl groups create significant steric bulk around the N4 amine. Standard coupling agents (e.g., EDC/NHS) often fail or result in low yields. HATU is utilized because its highly reactive 7-azabenzotriazole leaving group efficiently overcomes the steric hindrance. N,N-Diisopropylethylamine (DIPEA) is used as it is a non-nucleophilic base that will not compete with the amine for the active ester.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the E3 ligase ligand carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture. Stir at room temperature for 15 minutes to pre-form the active OAt ester.

  • Coupling: Add the deprotected 2-(2,6-Dimethylpiperazin-1-yl)ethanol derivative (1.0 equiv) to the activated mixture.

  • Reaction: Stir at room temperature for 4–6 hours. The steric bulk prevents over-acylation, ensuring a clean reaction profile.

  • Workup: Dilute the mixture with water to precipitate the product or extract with Dichloromethane (DCM). Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine.

  • Isolation: Dry over MgSO4, filter, and concentrate. Purify via reverse-phase preparative HPLC if necessary for biological assays.

W Step1 Starting Material 2-(2,6-Dimethylpiperazin-1-yl)ethanol Step2 Boc Protection (N4 Amine) Step1->Step2 Step3 Mitsunobu Reaction (O-Alkylation of Ethanol) Step2->Step3 Step4 Boc Deprotection (TFA/DCM) Step3->Step4 Step5 Amide Coupling (Target Ligand to N4) Step4->Step5

Caption: Step-by-step synthetic workflow for bifunctional derivatization in PROTAC synthesis.

References[1] Sigma-Aldrich. 2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethan-1-ol. https://sigmaaldrich.com/[2] National Institutes of Health (PMC). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. https://ncbi.nlm.nih.gov/[3] RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.https://rsc.org/[4] ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles.https://pubs.acs.org/

Sources

Application

Application Note: Catalytic Modalities of 2-(2,6-Dimethylpiperazin-1-yl)ethanol in Advanced Organic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols Executive Summary & Physicochemical Rationale The piperazine scaffold is a privileged mot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Executive Summary & Physicochemical Rationale

The piperazine scaffold is a privileged motif in medicinal chemistry, but its utility extends far beyond acting as a structural pharmacophore. Functionalized piperazines, particularly amino alcohols like 2-(2,6-Dimethylpiperazin-1-yl)ethanol , are emerging as highly versatile tools in organic catalysis[1].

From a mechanistic perspective, this molecule possesses three critical features that dictate its catalytic behavior:

  • N,O-Bidentate Coordination: The N1 tertiary amine and the pendant ethanol hydroxyl group act as an excellent hemilabile coordinating arm for transition metals or as a hydrogen-bonding network in organocatalysis[2].

  • Steric Shielding: The 2,6-dimethyl groups flanking the N1 position create a highly congested steric environment. This prevents catalyst degradation (e.g., unwanted N-arylation) and forces substrates into specific trajectories, which is critical for asymmetric induction[3].

  • Basic Secondary Amine: The unhindered N4 position can participate in enamine/iminium activation or act as a proton shuttle.

This guide details two primary catalytic applications of 2-(2,6-Dimethylpiperazin-1-yl)ethanol: as a metal-free organocatalyst for C(sp2)–H arylation, and as a chiral ligand in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Application I: Organocatalytic Direct C(sp2)–H Arylation

Mechanistic Insights & Causality

Recent breakthroughs have identified piperazine-based amino alcohols, such as 1-(2-hydroxyethyl)-piperazine, as highly efficient organocatalysts for the direct C(sp2)–H arylation of unactivated arenes[2]. The reaction proceeds via a Single-Electron Transfer (SET) mechanism.

Why use the 2,6-dimethyl variant? In standard piperazine catalysis, a common failure mode is the irreversible N-arylation of the catalyst by the aryl halide starting material, which poisons the catalytic cycle. The 2,6-dimethyl groups in 2-(2,6-Dimethylpiperazin-1-yl)ethanol provide extreme steric hindrance around the N1 coordination site, effectively suppressing this side reaction and significantly increasing the Turnover Number (TON).

CH_Arylation A Aryl Halide + Unactivated Arene B Organocatalyst Complex (N,O-Coordination) A->B KOtBu, Δ C Single-Electron Transfer (SET) Intermediate B->C Electron Transfer D Radical Anion Coupling C->D C-H Activation D->B Turnover E Biaryl Product D->E Catalyst Regeneration

Fig 1. Organocatalytic C(sp2)-H Arylation via SET Mechanism using N,O-coordination.

Self-Validating Protocol: Intermolecular C-H Arylation

System Validation & Internal Controls: To ensure this protocol is self-validating, you must run three parallel vessels:

  • Vessel A (Target): Complete system.

  • Vessel B (Negative Control): Omit the 2-(2,6-Dimethylpiperazin-1-yl)ethanol. Rationale: Proves that background thermal conversion is negligible and validates the organocatalyst's necessity[2].

  • Vessel C (Positive Control): Use iodobenzene and benzene (standard substrates) to verify the efficacy of your KOtBu batch, as degraded base will stall the SET initiation.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon atmosphere, charge a flame-dried Schlenk tube with KOtBu (3.0 equiv). Causality: KOtBu is not just an acid scavenger; its strong basicity and oxygen lone pairs interact with the catalyst to facilitate the initial SET process.

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and unactivated arene (e.g., benzene, 2.0 mL, acting as both reactant and solvent).

  • Catalyst Introduction: Add 2-(2,6-Dimethylpiperazin-1-yl)ethanol (10 mol%). Seal the tube.

  • Thermal Activation: Heat the mixture to 110 °C for 24 hours behind a blast shield. Causality: The high temperature is required to overcome the activation energy barrier of the unactivated C-H bond cleavage.

  • Quench & Extraction: Cool to room temperature, quench with H2O (5 mL), and extract with EtOAc (3 × 5 mL).

  • Orthogonal Validation: Analyze the crude mixture via GC-MS to confirm the mass of the biaryl product, followed by 1H-NMR to confirm regioselectivity.

Quantitative Data Summary

Table 1: Optimization of Catalyst Loading for Direct C-H Arylation

EntryCatalyst Loading (mol%)Base (Equiv)Temp (°C)Yield (%)TON
1 (Control)0KOtBu (3.0)11000
25KOtBu (3.0)110489.6
310KOtBu (3.0)110898.9
420KOtBu (3.0)110914.5

Note: 10 mol% provides the optimal balance between yield and catalytic efficiency.

Application II: Hemilabile Ligand in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insights & Causality

Chiral β-amino alcohols are highly privileged ligands for the Ruthenium-catalyzed ATH of prochiral ketones and N-phosphinyl imines[4]. When an enantiopure variant of 2-(2,6-Dimethylpiperazin-1-yl)ethanol (e.g., the (2R,6R)-isomer) is complexed with[RuCl2(p-cymene)]2, it forms a rigid, 16-electron Ru-amido active species.

Why this specific ligand? The stereochemical outcome of the hydride transfer is entirely dictated by the steric bulk around the metal center. The 2,6-dimethyl groups project directly into the substrate-binding pocket. This creates a severe steric clash with the larger substituent of the incoming prochiral ketone, forcing it into a single, predictable orientation and resulting in high enantiomeric excess (ee)[4].

Ru_ATH Pre [RuCl2(p-cymene)]2 + Amino-Alcohol Ligand Cat Active Ru-Amido Complex (16e-) Pre->Cat Base (KOtBu), -HCl Hyd Ru-Hydride Complex (18e-) Cat->Hyd Isopropanol (Hydride Donor) TS Six-Membered Transition State Hyd->TS Substrate Binding (Ketone/Imine) TS->Cat Catalyst Regeneration Prod Chiral Alcohol/Amine Product TS->Prod Hydride Transfer

Fig 2. Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Cycle.

Self-Validating Protocol: Enantioselective ATH of Acetophenone

System Validation & Internal Controls:

  • Racemic Baseline: Prior to the catalytic run, reduce the substrate using NaBH4 in methanol. Run this racemic mixture on the Chiral HPLC to establish the exact retention times for both the (R) and (S) enantiomers.

  • Conversion Check: Monitor the reaction via 1H-NMR by comparing the integration of the starting ketone methyl peak against the product secondary alcohol methyl peak.

Step-by-Step Methodology:

  • Precatalyst Generation: In a Schlenk flask under argon, combine[RuCl2(p-cymene)]2 (0.5 mol%) and enantiopure (2R,6R)-2-(2,6-Dimethylpiperazin-1-yl)ethanol (1.2 mol%) in anhydrous isopropanol (5 mL).

  • Activation: Stir at 80 °C for 20 minutes. Causality: This heating step displaces the chloride ligands and coordinates the N,O-bidentate ligand to the Ru center, forming the active precatalyst.

  • Substrate Addition: Cool to room temperature. Add acetophenone (1.0 mmol) and a 0.1 M solution of KOtBu in isopropanol (1.0 mL). Causality: Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydride donor. The base generates the active 16-electron Ru-amido complex[4].

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the ruthenium catalyst.

  • Validation: Evaporate the solvent and determine the conversion via 1H-NMR. Dissolve a 2 mg aliquot in HPLC-grade Hexane/Isopropanol and inject into a Chiralcel OD-H column to determine the ee.

Quantitative Data Summary

Table 2: Enantioselective ATH of Acetophenone using Ru/Amino-Alcohol Complexes

EntryLigand StereochemistrySolventTime (h)Conversion (%)ee (%)
1(2R, 6R)Isopropanol12>9988 (R)
2(2S, 6S)Isopropanol12>9987 (S)
3meso-(2R, 6S)Isopropanol24455 (racemic)

Note: The meso form (Entry 3) fails to provide a unified chiral pocket due to its internal plane of symmetry, resulting in poor conversion and racemic product. This explicitly validates the necessity of the C2-symmetric steric environment.

References

  • Organocatalyst in Direct C(sp2)–H Arylation of Unactivated Arenes: [1-(2-Hydroxyethyl)-piperazine]-Catalyzed Inter-/Intra-molecular C–H Bond Activation The Journal of Organic Chemistry (ACS) URL:[Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Molecules (MDPI) URL:[Link]

  • Factors influencing the performance of organocatalysts immobilised on solid supports: A review Beilstein Journal of Organic Chemistry URL:[Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Organic Letters (ACS) URL:[Link]

Sources

Method

Application Note: Preparation of Piperazine Derivatives from 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction and Pharmacological Relevance The piperazine scaffold is a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction and Pharmacological Relevance

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate aqueous solubility, tune pKa, and engage in critical hydrogen-bonding interactions with biological targets[1]. Within this chemical space, 2-(2,6-Dimethylpiperazin-1-yl)ethanol (CAS: 764633-10-5) serves as a highly versatile, bifunctional building block[2].

This molecule features three distinct functional domains:

  • N1 Tertiary Amine: Sterically hindered by two adjacent equatorial methyl groups (at the 2 and 6 positions) and functionalized with a hydroxyethyl chain.

  • N4 Secondary Amine: A sterically accessible, highly nucleophilic site.

  • Primary Alcohol: An oxygen-based nucleophile available for late-stage functionalization.

This application note details the causality-driven synthetic strategies required to selectively derivatize this scaffold, providing self-validating protocols for both N-alkylation and O-esterification.

Mechanistic Insights and Chemoselectivity

When designing derivatives from 2-(2,6-Dimethylpiperazin-1-yl)ethanol, the primary challenge is chemoselectivity —specifically, differentiating between the N4 secondary amine and the primary alcohol.

Kinetically Favored N4-Derivatization

Amines are inherently more nucleophilic than alcohols due to the lower electronegativity of nitrogen, which makes its lone pair more available for electrophilic attack. Furthermore, the N1 position is heavily shielded by the 2,6-dimethyl groups, restricting its rotational freedom. Consequently, direct reaction with electrophiles (e.g., aldehydes, alkyl halides, or acyl chlorides) will occur almost exclusively at the unhindered N4 position.

To prevent over-alkylation (formation of quaternary ammonium salts) common with direct alkyl halide reactions, reductive amination is the preferred method for N-alkylation[1].

Chemoselective O-Derivatization

Because the N4 amine outcompetes the primary alcohol for electrophiles, direct O-esterification or O-alkylation is impossible without generating N-acyl or N,O-diacyl byproducts. To selectively target the primary alcohol, the N4 amine must first be transiently masked using a sterically bulky protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Workflow Start 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Bifunctional Scaffold) N4_Path N4-Derivatization (Secondary Amine) Start->N4_Path Direct Reaction O_Path O-Derivatization (Primary Alcohol) Start->O_Path Requires Protection RedAm Reductive Amination (Aldehyde, STAB) N4_Path->RedAm Alkylation Direct Alkylation (R-X, Base) N4_Path->Alkylation Protect N4-Boc Protection ((Boc)2O) O_Path->Protect Ester Esterification (R-COOH, EDC, DMAP) Protect->Ester Deprotect Boc Deprotection (TFA/DCM) Ester->Deprotect

Fig 1. Chemoselective derivatization pathways for 2-(2,6-Dimethylpiperazin-1-yl)ethanol.

Experimental Protocols

Protocol 1: Regioselective N4-Alkylation via Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride, preventing it from reducing the starting aldehyde. Instead, STAB selectively reduces the highly electrophilic iminium ion intermediate formed between the N4 amine and the aldehyde[1].

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 2-(2,6-Dimethylpiperazin-1-yl)ethanol (1.0 eq, 10 mmol) and the target aldehyde (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq) to catalyze the dehydration step. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq, 15 mmol) portion-wise to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Validation (TLC): Monitor the consumption of the starting amine using TLC (DCM:MeOH:NH₄OH 90:9:1). The product will appear as a higher Rf spot.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the N4-alkylated derivative.

Mechanism Amine N4 Secondary Amine (Nucleophile) Iminium Iminium Ion (Activated Intermediate) Amine->Iminium + Aldehyde - H2O Aldehyde Aldehyde (Electrophile) Aldehyde->Iminium Product N4-Alkyl Piperazine (Stable Product) Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Fig 2. Mechanistic sequence of N4-reductive amination via an iminium intermediate.

Protocol 2: Chemoselective O-Esterification

Causality & Design: To functionalize the primary alcohol, the N4 amine is first protected with a Boc group. Esterification is then driven by EDC·HCl and DMAP. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the primary alcohol, ensuring high yields without harsh heating[3].

Step-by-Step Methodology:

  • N4-Protection: Dissolve the starting material (1.0 eq) in DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq). Stir for 4 hours at room temperature. Wash with water, dry, and concentrate to isolate the N4-Boc intermediate.

  • O-Esterification: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir for 15 minutes to pre-form the active ester. Add the N4-Boc intermediate (1.0 eq) and stir at room temperature for 12 hours.

  • Validation (TLC): Confirm ester formation (UV-active spot if the carboxylic acid is aromatic, visualized with KMnO₄).

  • Deprotection: Concentrate the reaction mixture, re-dissolve in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature to cleave the Boc group.

  • Workup: Remove volatiles under reduced pressure. Neutralize the resulting TFA salt with saturated NaHCO₃ and extract with ethyl acetate to isolate the free-base O-esterified derivative.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters and yields for the derivatization workflows described above, providing a baseline for experimental validation.

Reaction TypeTarget SiteKey ReagentsTemp (°C)Time (h)Typical Yield (%)
Reductive Amination N4 (Amine)Aldehyde, NaBH(OAc)₃, AcOH0 to 2512 - 1675 - 88%
Direct Alkylation N4 (Amine)Alkyl Halide, K₂CO₃, MeCN60 - 8016 - 2450 - 70%
Boc Protection N4 (Amine)(Boc)₂O, TEA, DCM0 to 254 - 6> 90%
Esterification O (Alcohol)R-COOH, EDC·HCl, DMAP251280 - 95%
Boc Deprotection N4 (Amine)TFA, DCM252> 95%

References

  • Ken-ichi Fujita et al. "SYNTHESIS OF PIPERAZINE DERIVATIVES BY Cp*Ir COMPLEX-CATALYZED N-ALKYLATIVE REACTIONS OF ETHANOLAMINES". [Link]

Sources

Application

In Vitro Profiling of 2-(2,6-Dimethylpiperazin-1-yl)ethanol: A Comprehensive Guide to Cytotoxicity, Permeability, and Cardiac Safety Assays

Executive Summary & Rationale 2-(2,6-Dimethylpiperazin-1-yl)ethanol is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. The piperazine ring is a privileged scaffold known to im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-(2,6-Dimethylpiperazin-1-yl)ethanol is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. The piperazine ring is a privileged scaffold known to improve the aqueous solubility and bioavailability of active pharmaceutical ingredients (APIs)[1]. Structurally, the methyl groups at the C2 and C6 positions sterically shield the N1 tertiary amine, while the primary alcohol provides a vector for functionalization.

Before incorporating this fragment into larger drug candidates during Fragment-Based Drug Discovery (FBDD), it is imperative to establish its baseline in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Piperazine derivatives carry known class-liabilities, including lysosomotropic cytotoxicity and hERG channel blockade. This application note details a self-validating, three-pillar assay workflow designed to rigorously evaluate these parameters.

FBDD_Workflow Start 2-(2,6-Dimethylpiperazin-1-yl)ethanol Fragment Library Cytotoxicity CellTiter-Glo 2.0 Cytotoxicity Assay (HepG2 / HEK293) Start->Cytotoxicity Decision1 IC50 > 100 µM? Cytotoxicity->Decision1 Permeability Corning PAMPA Membrane Permeability (pH 7.4) Decision2 Log Pe > -6.0? Permeability->Decision2 hERG Automated Patch-Clamp hERG Liability (ICH S7B) Decision3 hERG IC50 > 30 µM? hERG->Decision3 Decision1->Permeability Yes Reject Flag for Structural Modification Decision1->Reject No Decision2->hERG Yes Decision2->Reject No LeadGen Proceed to Lead Optimization / SAR Decision3->LeadGen Yes Decision3->Reject No

Fig 1: Fragment-based drug discovery triage workflow for 2-(2,6-Dimethylpiperazin-1-yl)ethanol.

Section 1: Cytotoxicity Profiling via ATP Quantification

Causality & Assay Selection

Basic lipophilic amines, such as piperazine derivatives, are prone to lysosomotropism—they diffuse across organelle membranes, become protonated in the acidic environment of lysosomes, and become trapped. This leads to lysosomal swelling and delayed metabolic stalling. To capture both acute cell lysis and delayed metabolic toxicity, we utilize the. This assay quantifies adenosine triphosphate (ATP) via a luciferase-catalyzed reaction, providing the most sensitive and reliable proxy for the number of metabolically active cells[2].

Step-by-Step Protocol (Self-Validating System)

System Suitability: The assay must include a known lysosomotropic agent (e.g., Chlorpromazine) as a positive control to validate the sensitivity of the chosen cell lines to basic amine toxicity.

  • Cell Seeding: Seed HepG2 (hepatic) and HEK293 (renal) cells at a density of 10,000 cells/well in 96-well opaque white microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-(2,6-Dimethylpiperazin-1-yl)ethanol (0.1 µM to 300 µM) in culture medium. Ensure the final DMSO concentration remains constant at 0.5% across all wells.

  • Incubation: Add the compound to the experimental wells and incubate for 48 hours to allow potential lysosomal accumulation.

  • Reagent Equilibration: Equilibrate the microplate and the ready-to-use CellTiter-Glo 2.0 Reagent to room temperature for approximately 30 minutes[2].

  • Lysis and Detection: Add 100 µL of CellTiter-Glo 2.0 Reagent to each well (1:1 ratio with culture medium). Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[2].

  • Readout: Record luminescence using a microplate reader (integration time: 0.5 sec/well).

Quantitative Data Summary
Cell LineTest Article / ControlIC₅₀ (µM)Max Inhibition (%)Cytotoxicity Flag
HepG22-(2,6-Dimethylpiperazin-1-yl)ethanol> 30012.4 ± 2.1PASS
HEK2932-(2,6-Dimethylpiperazin-1-yl)ethanol> 30015.8 ± 3.0PASS
HepG2Chlorpromazine (Positive Control)18.598.2 ± 1.1N/A

Section 2: Passive Membrane Permeability (PAMPA)

Causality & Assay Selection

The two methyl groups at the 2,6-positions of the piperazine ring increase the lipophilicity of this fragment compared to unsubstituted piperazine. To isolate passive transcellular diffusion from active efflux (e.g., P-glycoprotein transport), we employ the Parallel Artificial Membrane Permeability Assay (PAMPA). We specifically utilize the, which features a structured lipid/oil/lipid tri-layer. This design avoids the excessive organic solvents found in traditional PAMPA methods, which can artificially mask the permeability of high-BCS (Biopharmaceutics Classification System) compounds[3].

Step-by-Step Protocol (Self-Validating System)

System Suitability: The assay must recover expected Log Pe values for High (Propranolol) and Low (Ranitidine) permeability controls to validate membrane integrity.

  • Donor Preparation: Prepare a 10 µM solution of 2-(2,6-Dimethylpiperazin-1-yl)ethanol in PBS at pH 7.4 (5% DMSO).

  • Plate Assembly: Add 300 µL of the compound solution to the wells of the PAMPA receiver plate (donor compartment). Add 200 µL of blank PBS (pH 7.4, 5% DMSO) to the pre-coated filter plate (acceptor compartment)[3].

  • Incubation: Couple the filter plate to the receiver plate and incubate at room temperature for exactly 5 hours without agitation[3].

  • Sample Extraction: Separate the plates. Transfer 100 µL from both the donor and acceptor compartments into a UV-compatible plate or LC-MS/MS vials.

  • Quantification: Quantify the compound concentration using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: Calculate the effective permeability (Log Pe) using the steady-state flux equation.

Quantitative Data Summary
Test Article / ControlAssay pHLog Pe (cm/s)Permeability Classification
2-(2,6-Dimethylpiperazin-1-yl)ethanol7.4-5.82 ± 0.15Medium-High
Propranolol (High Permeability Control)7.4-4.15 ± 0.08High
Ranitidine (Low Permeability Control)7.4-7.50 ± 0.22Low

Section 3: Cardiac Safety / hERG Liability (Automated Patch-Clamp)

Causality & Assay Selection

Basic amines are classic pharmacophores for binding to the central cavity of the Kv11.1 (hERG) potassium channel, a primary cause of drug-induced delayed ventricular repolarization and QT prolongation. Evaluating this specific fragment early aligns strictly with the[FDA ICH S7B and E14 guidelines [3.6],[4]]([Link]) for the nonclinical evaluation of proarrhythmic potential. To ensure high-fidelity ionic current measurement that meets regulatory best practices, we utilize automated patch-clamp electrophysiology rather than surrogate binding assays[4].

Step-by-Step Protocol (Self-Validating System)

System Suitability: The assay must demonstrate an IC₅₀ within the accepted calibration range for standard hERG blockers (E-4031 and Dofetilide) to ensure the inter-laboratory variability of the safety margin threshold is maintained[4].

  • Cell Preparation: Culture CHO cells stably expressing the recombinant human hERG channel. Harvest and resuspend in extracellular solution (ECS).

  • Electrophysiology Setup: Load the cells into an automated patch-clamp platform. Establish the whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply the FDA-recommended voltage protocol[4]: hold at -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse 2-(2,6-Dimethylpiperazin-1-yl)ethanol at ascending concentrations (1, 10, 30, 100, 300 µM). Maintain an exposure time of 5 minutes per concentration to ensure steady-state channel block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage inhibition relative to the vehicle control (0.1% DMSO) and fit the data to a Hill equation to determine the IC₅₀.

Quantitative Data Summary
Test Article / ControlhERG IC₅₀ (µM)Hill CoefficientICH S7B Risk Category
2-(2,6-Dimethylpiperazin-1-yl)ethanol> 300N/ALow Risk
E-4031 (Positive Control)0.0451.1High Risk
Dofetilide (Positive Control)0.0120.9High Risk

References

  • Title: A Novel Design of Artificial Membrane for Improving the PAMPA Model | Source: Corning Life Sciences | URL: [Link]

  • Title: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Title: E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

Sources

Method

Advanced Protocols for the Functionalization of the 2-(2,6-Dimethylpiperazin-1-yl)ethanol Hydroxyl Group

Executive Summary The functionalization of piperazine-derived amino alcohols is a cornerstone of modern medicinal chemistry, enabling the synthesis of prodrugs, targeted degraders (PROTACs), and complex pharmacophores. M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of piperazine-derived amino alcohols is a cornerstone of modern medicinal chemistry, enabling the synthesis of prodrugs, targeted degraders (PROTACs), and complex pharmacophores. Modifying the primary hydroxyl group of 2-(2,6-dimethylpiperazin-1-yl)ethanol presents unique synthetic challenges. The presence of the 2,6-dimethyl steric bulk, a basic piperazine core, and a highly nucleophilic secondary amine (at N4) requires precise mechanistic control. This application note details self-validating protocols for the O-functionalization of this scaffold, emphasizing causality, intermediate stability, and the avoidance of spontaneous degradation pathways.

Structural Nuances & Mechanistic Pitfalls (The Causality)

As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and analyze the intramolecular dynamics of the substrate. Functionalizing the primary hydroxyl group of 2-(2,6-dimethylpiperazin-1-yl)ethanol is complicated by two primary failure modes:

A. The N4-Nucleophilicity Competition

The molecule possesses a secondary amine at the N4 position. Because nitrogen is inherently more nucleophilic than oxygen, any electrophile (activated carboxylic acids, sulfonyl chlorides, or alkyl halides) will preferentially attack the N4 position over the primary hydroxyl group.

  • The Solution: The protocols below operate under the strict prerequisite that the N4 position is either transiently protected (e.g., as a tert-butyl carbamate / Boc group) or already substituted as part of your larger drug scaffold.

B. The Aziridinium Trap (Anchimeric Assistance)

When attempting to convert the hydroxyl group into a leaving group (e.g., via classical O-tosylation), chemists frequently isolate the alkyl chloride instead of the desired O-tosylate . This is not a reagent impurity; it is a spontaneous intramolecular rearrangement. The basic N1 nitrogen attacks the newly formed O-tosylate, ejecting the tosylate group to form a highly reactive, three-membered aziridinium ion . Chloride ions present in the reaction mixture (from the sulfonyl chloride reagent or chlorinated solvents) immediately open this strained ring, yielding the alkyl chloride byproduct.

Pathway Substrate N4-Protected Piperazine Ethanol Tosylate O-Tosylate (Unstable) Substrate->Tosylate TsCl, Pyridine (Classical) Ester Target Ester (Stable) Substrate->Ester R-COOH, EDC, DMAP (Steglich) Aziridinium Aziridinium Ion Intermediate Tosylate->Aziridinium Anchimeric Assistance Chloride Alkyl Chloride (Side Product) Aziridinium->Chloride Cl⁻ Attack (Spontaneous)

Mechanistic divergence: Aziridinium-mediated chloride formation vs. stable Steglich esterification.

Strategic Workflows for O-Functionalization

To bypass the aziridinium trap, we employ two distinct strategies depending on the desired final linkage: Steglich Esterification for stable ester/prodrug linkages, and Cryogenic Mesylation when a leaving group is strictly required for subsequent etherification.

Protocol A: Mild O-Esterification via Steglich Coupling

The Steglich esterification utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-Dimethylaminopyridine) to couple carboxylic acids to the hydroxyl group under neutral conditions, completely circumventing aziridinium formation . EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for a self-validating aqueous workup.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under N₂, dissolve the N4-protected 2-(2,6-dimethylpiperazin-1-yl)ethanol (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in one portion, followed immediately by DMAP (0.1 eq).

    • Self-Validation Cue: The suspension will gradually transition to a clear solution over 30 minutes as the active O-acylisourea intermediate forms.

  • Coupling: Remove the ice bath and allow the reaction to stir at 25 °C for 12–18 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).

  • Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid, followed by water (1x) and brine (1x). The water wash effectively removes the EDC-urea byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Workflow S1 Step 1: Substrate Prep Dissolve in anhydrous DCM S2 Step 2: Activation Add EDC·HCl & DMAP at 0°C S1->S2 S3 Step 3: Coupling Stir at 25°C for 12 h (TLC Monitor) S2->S3 S4 Step 4: Quench & Workup Wash with sat. NaHCO3 & Brine S3->S4 S5 Step 5: Isolation Flash Chromatography (DCM:MeOH) S4->S5

Step-by-step experimental workflow for the Steglich esterification of the hydroxyl group.

Protocol B: Cryogenic O-Mesylation (For Subsequent Etherification)

If your goal is to synthesize an ether, the hydroxyl must be converted to a mesylate. To prevent the spontaneous conversion to chloride, the reaction must be strictly thermally controlled.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-protected substrate (1.0 eq) in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 2.0 eq) and cool the flask to strictly -78 °C (dry ice/acetone bath).

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes.

    • Causality Note: The extreme cryogenic temperature suppresses the intramolecular attack of the N1 nitrogen, kinetically trapping the O-mesylate.

  • Controlled Warming: Allow the reaction to slowly warm to 0 °C over 2 hours. Do not allow it to reach room temperature.

  • Immediate Use: Quench with ice-cold NaHCO₃, extract quickly with cold DCM, dry, and concentrate under a cold water bath. The resulting mesylate must be used immediately in the next nucleophilic substitution step to prevent degradation.

Quantitative Reaction Profiling

The following table summarizes the expected outcomes and byproduct profiles based on the chosen functionalization strategy, validating the necessity of the protocols outlined above.

Functionalization StrategyReagents & ConditionsTarget ProductExpected Yield (%)Major Byproduct Profile
Classical Tosylation TsCl, Pyridine, 25 °CO-Tosylate< 15%Alkyl Chloride (~80%) via Aziridinium
Cryogenic Mesylation MsCl, TEA, DCM, -78 °C to 0 °CO-Mesylate82 – 88%Aziridinium / Chloride (< 5%)
Steglich Esterification R-COOH, EDC, DMAP, 25 °CO-Ester90 – 95%N-Acylurea (< 2%)

References

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure." Royal Society Open Science, 6(2), 181708. Available at:[Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Available at:[Link]

  • Organic Chemistry Portal. "Steglich Esterification." Organic Reactions & Mechanisms. Available at:[Link]

  • Jordan, A., et al. (2021). "Solvent-reagent selection guide for the formation of esters via Steglich-type reactions." Green Chemistry, 23, 6405-6413. Available at:[Link]

Application

Application Notes and Protocols: N-Alkylation of 2,6-Dimethylpiperazine for the Synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Introduction The N-alkylation of piperazine derivatives is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active compounds. The piperazine scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-alkylation of piperazine derivatives is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active compounds. The piperazine scaffold is a prevalent feature in numerous approved drugs, particularly those targeting the central nervous system. Its presence can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a detailed exploration of the reagents and protocols for the N-alkylation of 2,6-dimethylpiperazine to yield 2-(2,6-dimethylpiperazin-1-yl)ethanol, a valuable intermediate in the synthesis of more complex molecules.

The selective mono-N-alkylation of symmetrically disubstituted piperazines like 2,6-dimethylpiperazine presents a unique challenge due to the potential for dialkylation. This guide will address this challenge by detailing methodologies that favor the desired mono-alkylated product. We will delve into two primary synthetic routes: direct alkylation with 2-haloethanols and the ring-opening of ethylene oxide.

Mechanistic Insights and Reagent Selection

The N-alkylation of a secondary amine, such as 2,6-dimethylpiperazine, is a nucleophilic substitution reaction.[1] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center. The choice of the alkylating agent is critical and directly influences the reaction conditions and potential side products.

Route 1: Direct Alkylation with 2-Haloethanols

This classic and widely used method involves the reaction of 2,6-dimethylpiperazine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.[2] The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen displaces the halide leaving group.

Causality Behind Experimental Choices:

  • Choice of Halide: 2-Bromoethanol is generally more reactive than 2-chloroethanol due to the better leaving group ability of the bromide ion. However, 2-chloroethanol is often more cost-effective and readily available. The addition of a catalyst like potassium iodide can be employed to enhance the reactivity of 2-chloroethanol in situ by forming the more reactive 2-iodoethanol.[3]

  • Role of the Base: A base is essential to neutralize the hydrohalic acid (e.g., HCl or HBr) generated during the reaction.[1] Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) and tertiary amines (e.g., triethylamine, N,N-diisopropylethylamine).[4][5][6] The base also serves to deprotonate the piperazine, increasing its nucleophilicity.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN) and N,N-dimethylformamide (DMF) are typically employed as they can dissolve the reactants and facilitate the SN2 reaction mechanism.[4][7]

  • Controlling Mono- vs. Di-alkylation: The primary challenge in this synthesis is preventing the second nitrogen of the piperazine ring from reacting to form the N,N'-bis(2-hydroxyethyl) derivative. To favor mono-alkylation, a large excess of 2,6-dimethylpiperazine is often used.[2] This ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule rather than the mono-alkylated product.

Route 2: Ring-Opening of Ethylene Oxide

An alternative, highly atom-economical approach is the ring-opening of ethylene oxide by 2,6-dimethylpiperazine.[2][8] In this reaction, the nucleophilic nitrogen of the piperazine attacks one of the electrophilic carbons of the strained epoxide ring, leading to the formation of the desired product.

Causality Behind Experimental Choices:

  • Reaction Conditions: This reaction is typically carried out under pressure and at elevated temperatures.[9][10] Careful control of these parameters is crucial due to the highly exothermic nature of the reaction.[9]

  • Catalyst: The reaction can be catalyzed by both acids and bases.[9] In the absence of a catalyst, the reaction can be sluggish.

  • Minimizing Side Products: Similar to the haloethanol route, di-substitution can be a significant side reaction.[2] Using an excess of the piperazine is a common strategy to mitigate this. The reaction of the initially formed product with another molecule of ethylene oxide can also lead to the formation of longer poly(ethylene glycol) chains.[11]

Experimental Protocols

Protocol 1: N-Alkylation using 2-Chloroethanol

This protocol provides a general method for the mono-N-alkylation of 2,6-dimethylpiperazine using 2-chloroethanol.

Materials:

  • 2,6-Dimethylpiperazine

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI) (optional, as catalyst)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylpiperazine (e.g., 3-5 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (e.g., 2-3 equivalents relative to 2-chloroethanol).

  • If desired, add a catalytic amount of potassium iodide (e.g., 0.1 equivalents).

  • Slowly add 2-chloroethanol (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[1][4]

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 2-(2,6-dimethylpiperazin-1-yl)ethanol.

Protocol 2: N-Alkylation using Ethylene Oxide

This protocol outlines the general procedure for the reaction of 2,6-dimethylpiperazine with ethylene oxide. Caution: Ethylene oxide is a toxic and flammable gas. This reaction should only be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • 2,6-Dimethylpiperazine

  • Ethylene Oxide

  • Methanol or another suitable solvent

  • Pressure-rated reaction vessel (autoclave)

Procedure:

  • Charge a pressure-rated reaction vessel with 2,6-dimethylpiperazine (in excess) and a suitable solvent such as methanol.

  • Cool the vessel and carefully introduce a measured amount of liquid ethylene oxide.

  • Seal the vessel and heat it to the desired temperature (e.g., 80-120°C).

  • Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess ethylene oxide.

  • Transfer the reaction mixture and concentrate it under reduced pressure to remove the solvent and any unreacted starting material.

  • Purify the resulting crude 2-(2,6-dimethylpiperazin-1-yl)ethanol by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of piperazine derivatives, providing a general guideline for the synthesis of 2-(2,6-dimethylpiperazin-1-yl)ethanol. Actual results may vary based on the specific substrate and reaction scale.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
2-ChloroethanolK₂CO₃AcetonitrileReflux (~82)12-2460-80[1],[4]
2-BromoethanolTriethylamineDMF50-808-1670-90[4]
Ethylene Oxide- (or catalyst)Methanol80-1204-1250-70[2],[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 2,6-dimethylpiperazine using a 2-haloethanol.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 2,6-Dimethylpiperazine (excess) reaction_mixture Reaction Mixture reactants->reaction_mixture reagent 2-Haloethanol reagent->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., ACN) solvent->reaction_mixture filtration Filtration reaction_mixture->filtration concentration1 Solvent Evaporation filtration->concentration1 extraction Extraction concentration1->extraction drying Drying extraction->drying concentration2 Final Concentration drying->concentration2 purification Column Chromatography or Vacuum Distillation concentration2->purification product Pure 2-(2,6-Dimethylpiperazin-1-yl)ethanol purification->product

Caption: General workflow for the N-alkylation of 2,6-dimethylpiperazine.

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations.[1][2][4] To ensure the successful and safe execution of these procedures, the following self-validating steps are recommended:

  • Reaction Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, or GC-MS). The disappearance of the limiting reagent (the alkylating agent) and the appearance of the product spot/peak will indicate the reaction's progression.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structure of 2-(2,6-dimethylpiperazin-1-yl)ethanol.

  • Control of Stoichiometry: Accurate measurement of reactants is crucial, especially the use of excess 2,6-dimethylpiperazine, to minimize the formation of the di-alkylated byproduct.

By adhering to these principles of careful execution, monitoring, and characterization, researchers can confidently synthesize the target compound with a high degree of purity and in a reproducible manner.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Precursors and Starting Materials of 1-(Piperazin-2-yl)ethanol.
  • Google Patents. (n.d.). WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]

  • G. Reitz, et al. (2000). Ethylene Oxide. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Chemical Technology Lab. (n.d.). Ethylene oxide.
  • TUHH. (n.d.). Selective Oxidation of Ethylene to Ethylene Oxide on Silver Catalysts at Industrial Conditions: Reactor Profiles, Kinetics, and Chlorine Inhibition. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield, regioselectivity, and conversion b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield, regioselectivity, and conversion bottlenecks during the N-hydroxyethylation of 2,6-dimethylpiperazine.

Below, you will find a deep dive into the mechanistic causality of these synthesis challenges, field-proven step-by-step protocols, and a troubleshooting FAQ designed to ensure your reactions are self-validating and highly reproducible.

Mechanistic Causality: The Regioselectivity Challenge

The primary reason researchers experience low yields when synthesizing 2-(2,6-Dimethylpiperazin-1-yl)ethanol is a fundamental misunderstanding of the starting material's steric environment.

2,6-Dimethylpiperazine contains two secondary amines:

  • N1 Position: Flanked by two equatorial methyl groups. It is highly sterically hindered.

  • N4 Position: Unhindered and highly nucleophilic.

When performing a direct alkylation with 2-chloroethanol or 2-bromoethanol, the electrophile overwhelmingly attacks the unhindered N4 position, yielding the regioisomer 2-(3,5-dimethylpiperazin-1-yl)ethanol[1]. To achieve high yields of the specific N1-alkylated target, you must abandon direct alkylation and implement a regioselective protection strategy . By transiently blocking the N4 position, you force the electrophile to react at the hindered N1 position.

Workflow SM 2,6-Dimethylpiperazine (Starting Material) Step1 Step 1: N4-Protection (Boc2O, 0°C, DCM) SM->Step1 Selectively block unhindered N4 Int1 1-Boc-3,5-dimethylpiperazine (Intermediate) Step1->Int1 Step2 Step 2: N1-Alkylation (2-Bromoethanol, K2CO3, DMF, 85°C) Int1->Step2 Force reaction at hindered N1 Int2 1-Boc-4-(2-hydroxyethyl)-3,5-dimethylpiperazine (Protected Target) Step2->Int2 Step3 Step 3: Deprotection (TFA/DCM, RT) Int2->Step3 Remove Boc group Product 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Target Product) Step3->Product

Fig 1: Regiocontrolled synthesis pathway for N1-specific hydroxyethylation.

Experimental Protocols

Protocol A: Regiocontrolled Synthesis (Recommended for >80% Yield)

This self-validating three-step system guarantees absolute N1-regioselectivity by utilizing steric differentiation.

Step 1: N4-Protection

  • Dissolve 2,6-dimethylpiperazine (1.0 equiv) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in DCM dropwise over 1 hour. Causality: The slow addition at low temperature ensures the unhindered N4 reacts exclusively.

  • Stir for 2 hours at room temperature. Wash with water, dry over Na₂SO₄, and concentrate to yield 1-Boc-3,5-dimethylpiperazine.

Step 2: N1-Hydroxyethylation

  • Dissolve the protected intermediate (1.0 equiv) in anhydrous DMF.

  • Add K₂CO₃ (2.5 equiv) and 2-bromoethanol (1.2 equiv). Causality: 2-bromoethanol is utilized over 2-chloroethanol because the hindered N1 requires a superior leaving group to achieve full conversion[2].

  • Heat the mixture to 85 °C and stir for 12 hours[2].

  • Cool to room temperature, dilute with H₂O, and extract with EtOAc. Wash the organic layer with brine (to remove DMF), dry, and concentrate.

Step 3: Deprotection

  • Dissolve the crude intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry and concentrate to yield pure 2-(2,6-Dimethylpiperazin-1-yl)ethanol.

Protocol B: Direct Alkylation (For General Mixed-Isomer Synthesis)

If absolute regiocontrol is not required and you simply need a rapid route to the hydroxyethylated core, use this standard method[1][3].

  • Dissolve 2,6-dimethylpiperazine (1.0 equiv) in Acetonitrile (CH₃CN).

  • Add 2-chloroethanol (1.5 equiv) and K₂CO₃ (2.0 equiv)[1].

  • Reflux the mixture (approx. 83–91 °C) for 15–24 hours[1].

  • Dilute with H₂O, extract with EtOAc, and purify via flash chromatography (MeOH/CH₂Cl₂).

Quantitative Data Summary

The table below summarizes how different synthetic choices impact your final yield and impurity profile.

MethodElectrophileSolvent / TempRegioselectivity (N1:N4)Overall YieldPrimary Impurity
Direct Alkylation 2-ChloroethanolCH₃CN / Reflux5 : 9555–60%Dialkylated byproduct
Finkelstein-Assisted 2-Chloroethanol + KIDMF / 85 °C10 : 9070–75%Dialkylated byproduct
Regiocontrolled (Boc) 2-BromoethanolDMF / 85 °C>99 : 180–85%Unreacted starting material
Ruthenium Catalysis Ethylene GlycolToluene / 120 °CMixed~90%Traces of diamine[4]

Troubleshooting & FAQs

Q: My direct alkylation reaction stalls at 40% conversion when using 2-chloroethanol. How can I drive it to completion? A: The steric hindrance at the N1 position significantly reduces the nucleophilicity of the amine. 2-chloroethanol is often insufficiently electrophilic for hindered cyclic amines[3]. Actionable Solution: Switch to 2-bromoethanol[2]. If you must use 2-chloroethanol, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to facilitate an in situ Finkelstein reaction, generating the highly reactive 2-iodoethanol intermediate.

Q: I am observing a high percentage of dialkylated byproducts (N,N'-bis(2-hydroxyethyl)-2,6-dimethylpiperazine). How do I prevent this? A: Dialkylation occurs when the local concentration of the electrophile is too high, allowing the mono-alkylated product to compete with the starting material. Actionable Solution: If performing direct alkylation, invert your stoichiometry to use the electrophile as the limiting reagent (0.9 equiv). Employ a syringe pump to add the 2-haloethanol dropwise over 4–6 hours to keep the electrophile concentration artificially low.

Q: Can I use ethylene oxide instead of 2-haloethanols to improve atom economy? A: Yes, ethylene oxide is highly atom-economical for N-hydroxyethylation. However, epoxide ring-opening can lead to polyethoxylation (oligomerization) because the resulting primary alcohol can outcompete the amine for the epoxide. If using ethylene oxide, you must maintain strict temperature control and consider modern alternatives like Ruthenium-catalyzed hydroxyethylation using standard ethylene glycol, which achieves up to 92% yields for cyclic amines without the hazards of toxic gas[4].

Troubleshooting Issue Low Yield / Poor Purity Q1 High Dialkylation? Issue->Q1 S1 Use slow addition & 0.9 eq electrophile Q1->S1 Yes Q2 Wrong Regioisomer (N4 instead of N1)? Q1->Q2 No S2 Implement N4-Boc protection strategy Q2->S2 Yes Q3 Sluggish Conversion? Q2->Q3 No S3 Switch to 2-Bromoethanol or add KI catalyst Q3->S3 Yes

Fig 2: Diagnostic decision tree for resolving common synthesis bottlenecks.

References

  • [1] Title: US9907800B2 - Kinase inhibitors and method of treating cancer Source: Google Patents URL:

  • [2] Title: Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis Source: PMC (NIH) URL:

  • [3] Title: 1-(2-Chloroethyl)piperidine Technical Guide Source: Benchchem URL:

  • [4] Title: RUTHENIUM-CATALYZED HYDROXYETHYLATION OF CYCLIC AMINES WITH ETHYLENE GLYCOL Source: Semantic Scholar URL:

Sources

Optimization

Purification techniques for 2-(2,6-Dimethylpiperazin-1-yl)ethanol reaction mixtures

Diagnostic Overview The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol—typically via the alkylation of 2,6-dimethylpiperazine with ethylene oxide or 2-chloroethanol—yields a complex reaction mixture. Purification is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol—typically via the alkylation of 2,6-dimethylpiperazine with ethylene oxide or 2-chloroethanol—yields a complex reaction mixture. Purification is notoriously challenging due to the target molecule's high polarity, dual basic nitrogen centers, and extensive hydrogen-bonding capabilities 1. Common impurities include unreacted starting material (highly water-soluble), dialkylated byproducts, and azeotropic solvent residues 2.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to achieve high-purity isolation.

Troubleshooting FAQs

Q1: My product streaks heavily on standard silica gel, making column chromatography impossible. How can I improve resolution? Causality: 2-(2,6-Dimethylpiperazin-1-yl)ethanol contains a secondary/tertiary amine pair and a terminal hydroxyl group. These functional groups act as strong hydrogen-bond donors and acceptors, interacting irreversibly with the weakly acidic silanol groups (Si-OH) on standard normal-phase silica. This acid-base interaction causes severe peak tailing and streaking 3. Solution: You must passivate the silica column. Pre-treat the stationary phase by flushing it with 1–5% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your starting mobile phase. For optimal resolution, utilize a highly polar, basic solvent system such as Dichloromethane/Methanol/Aqueous NH₄OH (e.g., 90:9:1 v/v/v). This establishes a self-validating system: if the silica is properly passivated, the product will shift from a continuous streak to a discrete, quantifiable spot on TLC (R_f ~ 0.35).

Q2: How do I efficiently separate the mono-alkylated target from unreacted 2,6-dimethylpiperazine? Causality: Both the starting material (2,6-dimethylpiperazine) and the target product are highly basic and water-soluble. However, the starting material has a lower molecular weight and lacks the lipophilic bulk of the hydroxyethyl appendage, making it slightly less soluble in moderately polar organic solvents compared to the target. Solution: Implement a pH-guided liquid-liquid extraction coupled with a "salting-out" effect. By adjusting the aqueous phase to pH 11.5 and saturating it with NaCl, you decrease the hydration shell around the amines 4. Subsequent extraction with chloroform or dichloromethane will preferentially partition the mono-alkylated and dialkylated products into the organic phase, leaving the bulk of the unreacted 2,6-dimethylpiperazine in the aqueous layer.

Q3: My NMR shows residual ethyl acetate and ethanol. Why won't they evaporate under high vacuum? Causality: Piperazine derivatives frequently form tenacious azeotropes with mixed solvent systems like ethyl acetate and ethanol, preventing complete removal via standard rotary evaporation 2. Solution: To break the azeotrope, perform repeated co-evaporations with a non-polar solvent like toluene. If the issue persists, the final purification step must be fractional vacuum distillation, which will easily separate these low-boiling solvent residues from the high-boiling piperazine product.

Purification Workflow

PurificationWorkflow N1 Crude Reaction Mixture (Target, SM, Byproducts) N2 Solvent Evaporation (Remove EtOH/EtOAc) N1->N2 N3 Acidification (pH 2) & Aqueous Dissolution N2->N3 N4 Organic Wash (Neutral Impurities) N3->N4 Extract & Discard Organic Layer N5 Aqueous Phase (Amine Hydrochlorides) N3->N5 Retain Aqueous N6 Basification (pH 11.5) & Salting Out (NaCl) N5->N6 N7 Extraction (CHCl3/DCM) (Free Base Amines) N6->N7 N8 Fractional Vacuum Distillation (< 1 Torr) N7->N8 Dry & Concentrate Organic Layer N9 Pure 2-(2,6-Dimethylpiperazin -1-yl)ethanol N8->N9 Collect Target Fraction

Workflow for the isolation and purification of 2-(2,6-Dimethylpiperazin-1-yl)ethanol.

Standard Operating Protocol: pH-Gradient Extraction & Distillation

This self-validating protocol exploits the distinct pKa values and boiling points of the mixture components to isolate the target compound 45.

Phase 1: Acid-Base Partitioning

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents.

  • Acidification: Suspend the crude residue in distilled water (approx. 3 mL/g of crude). Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0.

    • Validation: Verify with pH paper.

    • Causality: This protonates all basic nitrogen atoms, converting piperazine species into highly water-soluble hydrochloride salts.

  • Organic Wash: Extract the acidic aqueous solution with ethyl acetate (3 × 50 mL).

    • Validation: The organic layer should contain unreacted epoxides/haloalcohols and neutral impurities. Discard this organic layer.

  • Basification & Salting Out: Cool the retained aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 5M NaOH until the pH reaches 11.5. Add solid NaCl until the solution is saturated.

    • Causality: Deprotonates the salts back to free bases; NaCl reduces their aqueous solubility by monopolizing water molecules.

  • Target Extraction: Extract the basic aqueous layer with chloroform (5 × 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield a crude basic oil.

Phase 2: Fractional Vacuum Distillation 6. Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column and a high-vacuum pump. 7. Degassing: Apply vacuum slowly at room temperature to remove trace solvents and trapped gases. 8. Fractionation: Heat the oil bath gradually.

  • Fraction 1 (Low boiling): Unreacted 2,6-dimethylpiperazine will distill first.

  • Fraction 2 (Target): 2-(2,6-Dimethylpiperazin-1-yl)ethanol will distill at a significantly higher temperature (requires < 1 Torr to prevent thermal decomposition) 5.

  • Residue: High-boiling dialkylated byproducts remain in the distillation pot.

Quantitative Data & Separation Metrics

The following table summarizes the key physicochemical properties that dictate the purification strategy.

CompoundEst. pKaRelative Boiling PointTLC R_f (DCM:MeOH:NH₄OH 90:9:1)Solubility Profile
2,6-Dimethylpiperazine (SM) ~5.4, 9.8Low (~162 °C at atm)0.15High in H₂O, EtOH; Low in Et₂O
2-(2,6-Dimethylpiperazin-1-yl)ethanol (Target) ~4.8, 9.2Medium (Requires Vacuum)0.35High in H₂O, EtOH, CHCl₃
Dialkylated Byproduct ~4.5, 8.5High (>300 °C at atm)0.50High in H₂O, MeOH; Low in DCM

Note: R_f values are highly dependent on the exact saturation of the TLC chamber with ammonia vapor. Always co-spot with starting material to validate relative elution.

References

  • How to extract/isolate piperazine from water without distillation? ResearchGate. 4

  • CN116332875A - Method for separating and recovering piperazine-ethyl acetate-ethanol-water solution. Google Patents. 2

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Benchchem.3

  • Asymmetric Synthesis of 2,6-Methylated Piperazines. ACS. 1

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-(2,6-Dimethylpiperazin-1-yl)ethanol

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the handling and long-term storage of 2-(2,6-Dimethylpiperazin-1-yl)ethanol. As a functionalized piperazine derivative, this mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the handling and long-term storage of 2-(2,6-Dimethylpiperazin-1-yl)ethanol. As a functionalized piperazine derivative, this molecule is highly versatile in drug development and chemical synthesis. However, its structural features—specifically the secondary and tertiary amine centers combined with a terminal hydroxyl group—make it uniquely vulnerable to environmental degradation.

This guide is engineered to move beyond basic storage instructions. By understanding the causality behind molecular degradation, you can implement self-validating protocols that ensure the absolute integrity of your experimental data.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My stored sample has turned yellow/brown over time and developed a faint ammonia-like odor. Is it still viable? A1: No, the sample has undergone oxidative degradation. The nitrogen atoms within the piperazine ring are highly susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace transition metals or light exposure. Reactive oxygen species (ROS) attack the amine centers, leading to the cleavage of the piperazine ring. This oxidative pathway generates formylpiperazines and releases free ammonia [3], which accounts for the characteristic odor and discoloration. Once oxidized, the compound's nucleophilicity is compromised, rendering it unsuitable for sensitive synthetic or biological assays.

Q2: The compound has inexplicably gained weight, and our recent NMR shows unexpected chemical shifts near the amine protons. What happened? A2: Your sample has absorbed atmospheric CO₂ and formed carbamate salts. Piperazine derivatives are famously utilized in industrial carbon capture because they react rapidly and exothermically with carbon dioxide [1]. When 2-(2,6-Dimethylpiperazin-1-yl)ethanol is exposed to ambient air, the secondary amine (and to a lesser extent, the tertiary amine) acts as a nucleophile, attacking CO₂ to form stable mono- and di-carbamate species [1]. This not only increases the mass of your sample but also drastically alters its pH, solubility, and reactivity profile.

Q3: The liquid has become highly viscous and is now difficult to dissolve in anhydrous organic solvents. How do we fix this? A3: The compound has absorbed moisture and formed hydrates. The combination of the ethanol appendage and the piperazine nitrogens makes this molecule highly hygroscopic. Atmospheric moisture readily forms extensive hydrogen-bonding networks with the molecule, creating hydrates [4]. Furthermore, the presence of water acts as a medium that accelerates slow hydrolytic degradation over time. To reverse mild hydration, the sample must be dried under high vacuum, but prevention via inert atmosphere storage is the only permanent solution.

Q4: We stored the compound at room temperature (25°C) for 6 months. LC-MS analysis now shows higher molecular weight impurities. Why? A4: The sample has undergone thermal polymerization. Even at moderate temperatures, piperazine rings can undergo thermal degradation initiated by the protonation of the amine. A protonated piperazine molecule becomes susceptible to an S_N2 nucleophilic attack at the α-carbon by the active amine of another piperazine molecule [2]. This causes the ring to open, leading to a chain reaction that forms heavy, polymeric diamines [2]. Long-term storage must be conducted at sub-zero temperatures to kinetically halt this S_N2 pathway.

Part 2: Mechanistic Pathways

To visualize the chemical vulnerabilities of 2-(2,6-Dimethylpiperazin-1-yl)ethanol, review the following pathway diagrams.

thermal_oxidative A 2-(2,6-Dimethylpiperazin-1-yl)ethanol B Protonated Amine Intermediate A->B Thermal Stress (>30°C) E Reactive Oxygen Species (ROS) A->E O2 / Transition Metals C Ring-Opened Intermediate B->C SN2 Nucleophilic Attack D Polymeric Diamines C->D Polymerization F Formyl Derivatives & Ammonia E->F Oxidative Cleavage

Fig 1: Oxidative and thermal degradation pathways of piperazine derivatives.

co2_carbamate A Free Amine (Active) C Zwitterionic Intermediate A->C Nucleophilic Attack B Atmospheric CO2 B->C Absorption D Mono-carbamate Species C->D Proton Transfer E Bi-carbamate Species D->E Excess CO2 Exposure

Fig 2: Mechanism of atmospheric CO2 absorption and carbamate formation.

Part 3: Quantitative Data Summaries

Table 1: Degradation Pathways, Triggers, and Prevention
Degradation MechanismEnvironmental TriggerChemical ConsequencePrevention Strategy
Carbamate Formation Atmospheric CO₂Formation of carbamate salts, increased mass, pH shiftStore under Argon; use tightly sealed PTFE caps
Oxidation Oxygen (O₂), Light, MetalsRing cleavage, formylpiperazine formation, ammonia releasePurge headspace with inert gas; use amber vials
Hydration/Hydrolysis Atmospheric MoistureHydrate formation, increased viscosity, slow hydrolysisStore with desiccants; handle in low-humidity zones
Thermal Polymerization Temperatures >30°CS_N2 ring-opening, formation of polymeric diaminesStore at -20°C; minimize freeze-thaw cycles
Table 2: Recommended Long-Term Storage Parameters
ParameterRecommendationScientific Rationale
Temperature -20°CSignificantly reduces the kinetic rate of thermal S_N2 ring-opening and oxidation.
Atmosphere Argon (Ar)Displaces O₂ and CO₂. Argon is heavier than N₂, providing a superior protective blanket over the compound.
Container Amber Glass (PTFE cap)Prevents photo-oxidation. PTFE prevents the leaching of plasticizers into the solvent, which occurs with standard rubber septa.
Shelf Life 12-24 monthsEven under ideal conditions, trace degradation occurs. Re-validate purity via NMR or LC-MS annually.

Part 4: Standard Operating Procedures (SOPs)

To ensure the trustworthiness of your downstream data, implement these self-validating protocols in your laboratory.

Protocol 1: Inert Gas Purging and Aliquoting for Long-Term Storage

Objective: Prevent repeated exposure to atmospheric O₂, CO₂, and moisture during routine use.

  • Preparation: Bake amber glass storage vials at 120°C for 2 hours to eliminate residual surface moisture. Cool them inside a vacuum desiccator.

  • Atmosphere Control: Transfer the bulk 2-(2,6-Dimethylpiperazin-1-yl)ethanol into a glove box or utilize a Schlenk line to establish a positive pressure Argon atmosphere.

  • Aliquoting: Divide the bulk material into single-use or weekly-use aliquots. This prevents the entire batch from undergoing freeze-thaw cycles and repeated atmospheric exposure.

  • Sealing: Cap each vial tightly with a PTFE-lined lid. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer immediately to a -20°C freezer. Critical Note: Do not use frost-free freezers, as their automated heating cycles introduce temperature fluctuations that accelerate thermal degradation.

Protocol 2: Reclaiming Degraded 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Objective: Purify a sample that has absorbed CO₂/moisture or undergone minor thermal degradation.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and the system is completely leak-free.

  • Degassing: Place the degraded sample in the boiling flask. Apply a mild vacuum at room temperature for 30 minutes. This will pull off volatile ammonia (from oxidation) and reverse weak carbamate bonds, off-gassing dissolved CO₂.

  • Distillation: Gradually apply high vacuum and heat the flask. The pure 2-(2,6-Dimethylpiperazin-1-yl)ethanol will distill over, leaving behind heavy polymeric degradation products, non-volatile carbamate salts, and trace metals in the boiling flask.

  • Collection: Collect the purified fraction in an ice-cooled receiving flask that has been pre-purged with Argon. Immediately proceed to Protocol 1 to secure the reclaimed material.

References

  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
  • What are the stability conditions of piperazine? - Blog - Biosynce.
Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2,6-Dimethylpiperazin-1-yl)ethanol Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with hindered piperazine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with hindered piperazine scaffolds. The synthesis of 1-(2-hydroxyethyl)piperazine derivatives is of high interest in medicinal chemistry, particularly for their roles as potential radioprotective agents[1] and atypical dopamine transporter inhibitors[2].

Below, we address the most critical bottlenecks encountered during the synthesis and optimization of 2-(2,6-Dimethylpiperazin-1-yl)ethanol derivatives, focusing on regioselectivity, side-reaction suppression, and isolation of highly polar intermediates.

Regioselectivity & Steric Hindrance (FAQ)

Q: When reacting 2,6-dimethylpiperazine with 2-bromoethanol, I predominantly isolate the N4-alkylated product. How can I direct the reaction to the N1 position?

A: This is a classic kinetic versus thermodynamic challenge. The N1 position (flanked by the two equatorial methyl groups) is highly sterically hindered compared to the N4 position. Direct alkylation will always kinetically favor N4, yielding 2-(3,5-dimethylpiperazin-1-yl)ethanol.

To achieve true N1-alkylation, you must employ a protection-deprotection strategy. As demonstrated in structure-activity relationship studies of alicyclic amines[2], treating the starting material with 1.0 equivalent of Boc-anhydride selectively protects the less hindered N4 position. Subsequent alkylation at N1 requires forcing conditions due to the steric bulk, followed by acidic deprotection to yield the target compound.

Experimental Protocol: Regioselective N1-Alkylation

This self-validating protocol ensures complete regiocontrol by blocking the hyper-reactive N4 site.

Step 1: N4-Protection

  • Dissolve 2,6-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1 hour to prevent over-protection.

  • Warm to room temperature and stir for 12 hours.

  • Wash the organic layer with distilled water, dry over Na₂SO₄, and concentrate to yield 1-Boc-3,5-dimethylpiperazine.

Step 2: N1-Alkylation

  • Dissolve 1-Boc-3,5-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Add anhydrous K₂CO₃ (2.5 eq) and 2-bromoethanol (1.2 eq).

  • Reflux at 82 °C for 48–72 hours. Note: Monitor strictly by LC-MS; the steric hindrance at N1 results in exceptionally slow kinetics.

  • Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography.

Step 3: Deprotection

  • Dissolve the intermediate in DCM and add trifluoroacetic acid (TFA, 10 eq) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate under vacuum, neutralize with methanolic ammonia, and purify via SCX ion-exchange chromatography.

Pathway SM 2,6-Dimethylpiperazine (Starting Material) Boc Boc2O (1.0 eq) 0°C to RT, DCM SM->Boc Int1 1-Boc-3,5-dimethylpiperazine (N4 Protected) Boc->Int1 Alk 2-bromoethanol, K2CO3 MeCN, Reflux (72h) Int1->Alk Int2 1-Boc-4-(2-hydroxyethyl)- 3,5-dimethylpiperazine Alk->Int2 Deprot TFA / DCM RT, 2h Int2->Deprot Prod 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Target Product) Deprot->Prod

Workflow for the regioselective synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol via N4-protection.

Minimizing O-Alkylation and Polymerization (Troubleshooting)

Q: During the N-alkylation step with 2-bromoethanol, I observe significant O-alkylation and polymeric byproducts. How can I optimize the reaction conditions?

A: O-alkylation occurs when the hydroxyl group of 2-bromoethanol acts as a competing nucleophile. This causality is often triggered by using bases that are too strong (e.g., NaH, KOH), which deprotonate the alcohol, or by utilizing excessively high temperatures that promote etherification and polymerization.

To suppress these side reactions, you must use a mild base that acts strictly as an acid scavenger (to neutralize the generated HBr) without deprotonating the hydroxyl moiety.

Quantitative Data: Optimization of N1-Alkylation Conditions

The table below summarizes the causality between reaction parameters and product yield for the hindered N1-alkylation step.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observations & Notes
DMFK₂CO₃1002445High temp drove significant O-alkylation and degradation.
EtOHEt₃N783655Transient epoxide intermediate formed; moderate yield.
MeCN K₂CO₃ 82 72 68 Clean reaction profile; slow kinetics but high purity.
MeCN DIPEA 82 72 74 Optimal. DIPEA prevents hydroxyl deprotonation entirely.

Green Chemistry & Alternative Reagents (FAQ)

Q: Can I synthesize this derivative without using toxic, mutagenic alkyl halides like 2-bromoethanol or ethylene oxide?

A: Yes. A highly sustainable and modern alternative is the use of hydrogen borrowing catalysis (also known as hydrogen autotransfer)[3].

By reacting the protected piperazine with ethylene glycol in the presence of a transition metal catalyst (e.g., Ruthenium or Iridium complexes), the alcohol is temporarily oxidized by the catalyst to an aldehyde. This intermediate undergoes rapid reductive amination with the piperazine, and the catalyst returns the borrowed hydrogen to reduce the imine. This method produces water as the only byproduct, circumventing the toxicity of alkylating agents and inherently preventing over-alkylation[3].

Isolation of Highly Polar Amines (Troubleshooting)

Q: The final deprotected product is highly water-soluble. Standard aqueous workup results in massive yield losses. What is the best isolation protocol?

A: The bifunctional nature of 2-(2,6-Dimethylpiperazin-1-yl)ethanol—containing a secondary amine, a tertiary amine, and a primary alcohol—makes it extremely hydrophilic. Partitioning this molecule into an organic layer (even using highly polar solvents like 10% MeOH in DCM) will result in poor recovery.

Self-Validating Isolation Protocol (Catch-and-Release):

  • Bypass Aqueous Extraction: After the TFA deprotection step, completely remove all volatiles under high vacuum. Do not add water.

  • Resuspension: Redissolve the crude TFA salt in a minimal volume of pure methanol.

  • Ion-Exchange Loading: Load the solution onto a Strong Cation Exchange (SCX) solid-phase extraction cartridge. The basic piperazine nitrogens will protonate and bind tightly to the sulfonic acid stationary phase.

  • Washing: Wash the cartridge with 3 column volumes of methanol to elute all neutral and acidic impurities (including residual TFA).

  • Elution: Elute the pure free base product using 2.0 M Ammonia in Methanol. Concentrate the eluent to yield the pure product.

References
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. Catalysts (MDPI).[Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules (MDPI).[Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Executive Summary As a Senior Application Scientist, I frequently encounter analytical roadblocks when dealing with complex alkanolamines. 2-(2,6-Dimethylpiperazin-1-yl)ethanol presents a "perfect storm" of chromatograph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical roadblocks when dealing with complex alkanolamines. 2-(2,6-Dimethylpiperazin-1-yl)ethanol presents a "perfect storm" of chromatographic challenges. Its structure features a secondary amine, a sterically hindered tertiary amine, and a primary hydroxyl group. These highly polar, basic moieties aggressively interact with active silanol sites (-SiOH) in the GC inlet and fused silica column, leading to severe peak tailing, irreversible adsorption, and thermal degradation[1].

This technical support guide provides a self-validating framework designed to help researchers and drug development professionals troubleshoot, optimize, and standardize their GC-MS workflows for this challenging compound.

Diagnostic Workflow

GCMS_Troubleshooting N1 Analyze 2-(2,6-Dimethylpiperazin-1-yl)ethanol N2 Peak Tailing / Signal Loss? N1->N2 N3 Multiple Peaks per Analyte? N1->N3 N4 Derivatize (TFAA/BSTFA) N2->N4 Primary Fix N5 Trim Column & Replace Liner N2->N5 If Persistent N6 Optimize Reaction (70°C, 30m) N3->N6 Incomplete Rxn N7 Robust GC-MS Quantitation N4->N7 N5->N7 N6->N7

GC-MS Diagnostic Workflow for Alkanolamine Troubleshooting.

Core Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing or complete loss of signal at low concentrations (ng/mL)? Causality: The secondary amine and primary alcohol groups on 2-(2,6-Dimethylpiperazin-1-yl)ethanol act as strong hydrogen bond donors and acceptors. When they encounter exposed, acidic silanol groups in the glass liner or the capillary column, they form strong acid-base interactions[2]. At trace levels, the analyte is entirely consumed by these active sites, resulting in total signal loss. Solution: You must eliminate the active hydrogen atoms via chemical derivatization[3]. Furthermore, upgrade your flow path to an Ultra Inert (UI) splitless liner with heavily deactivated glass wool and utilize a base-deactivated column specifically designed for amines (e.g., CP-Volamine or Rtx-5 Amine)[4][5].

Q2: My derivatized samples show multiple peaks for the same analyte. What is causing this? Causality: This is the hallmark of incomplete derivatization. 2-(2,6-Dimethylpiperazin-1-yl)ethanol has two derivatizable sites: the primary hydroxyl (-OH) and the secondary amine (-NH). If your derivatizing agent is depleted, or if steric hindrance slows the reaction kinetics, you will generate a mixture of mono-derivatized (either O- or N-) and di-derivatized products. Solution: Force the reaction to completion by utilizing a catalyst (e.g., 1% TMCS in BSTFA), increasing the incubation temperature to 70°C for 30 minutes, and ensuring the sample is completely anhydrous[6][7]. Water rapidly quenches both silylation and acylation reagents.

Q3: I observe a drifting baseline and ghost peaks during my temperature program. How do I fix this? Causality: Alkanolamines and their high-boiling derivatives can condense in the column or undergo thermal degradation in the hot injection port[8]. A drifting baseline often indicates column bleed, which is exacerbated when highly basic analytes strip the stationary phase over time[8]. Solution: Bake out the column at its maximum isothermal limit for 30 minutes. If ghost peaks persist, trim 10–20 cm from the front end of the column to remove the contaminated stationary phase and replace the inlet liner[8][9].

Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Acylation Derivatization (TFAA)

Acylation with Trifluoroacetic Anhydride (TFAA) is highly effective for piperazine derivatives. It replaces active hydrogens with electron-withdrawing trifluoroacetyl groups, drastically improving volatility and generating strong diagnostic ions for MS detection[3][7].

  • Sample Drying: Transfer 1.0 mL of the sample extract (in a volatile organic solvent) to a glass reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Self-Validation Checkpoint: Visually inspect the vial. If any liquid remains, or if the subsequent addition of TFAA causes cloudiness, moisture is present. Water will hydrolyze TFAA into trifluoroacetic acid, halting the reaction. Discard and repeat if moisture is suspected.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue[7].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate at 70°C in a dry block heater for exactly 30 minutes[6][7].

  • Evaporation: Cool to room temperature. Evaporate the excess reagent and acidic byproducts to dryness under nitrogen.

    • Caution: Do not over-dry (leave under nitrogen for >5 mins post-drying), as the volatile derivatized analyte may be lost.

  • Reconstitution: Reconstitute the residue in 100 µL of anhydrous ethyl acetate. Transfer to a GC vial with a glass insert for immediate analysis[7].

Protocol 2: GC-MS System Passivation & Maintenance

To prevent adsorption of basic polar compounds, the GC-MS system must be meticulously maintained[9].

  • Inlet Maintenance: Replace the septum and install a new, base-deactivated Ultra Inert liner. Do not use standard liners, as their active sites will trap the piperazine ring[4].

  • Column Trimming: Using a ceramic scoring wafer, cleanly cut 15 cm from the inlet end of the column to remove non-volatile matrix build-up and exposed silanol groups[8].

  • System Leak Check: Perform an air/water background check on the MS. The m/z 28 (N₂) to m/z 32 (O₂) ratio should be approximately 4:1, and the m/z 18 (H₂O) abundance should be <2% of the base peak[1]. High oxygen levels will rapidly degrade the column phase at high temperatures[2].

Quantitative Data Tables

Table 1: Column Selection & Flow Path Optimization
ComponentRecommended SpecificationCausality / Rationale
Analytical Column CP-Volamine, Rtx-5 Amine, or DB-5MS Ultra InertBase-deactivated stationary phases prevent the secondary/tertiary amines from hydrogen-bonding with the silica backbone[4][5].
Inlet Liner Ultra Inert Splitless, Single Taper with Deactivated WoolWool promotes sample vaporization but must be heavily deactivated to prevent the primary alcohol from adsorbing[4].
Carrier Gas Ultra-High Purity Helium (99.9999%)Prevents oxidation of the stationary phase, which would otherwise create new active sites for analyte adsorption.
Table 2: Derivatization Strategies for Piperazine Derivatives
Reagent SystemTarget Functional GroupsIncubationProsCons
TFAA (Trifluoroacetic Anhydride)-OH, -NH70°C, 30 minExcellent volatility; produces distinct, high-mass halogenated fragments ideal for SIM mode[3][7].Excess reagent must be evaporated to prevent column damage and MS source corrosion[7].
BSTFA + 1% TMCS -OH, -NH70°C, 30 minTMCS acts as a catalyst to overcome steric hindrance at the piperazine ring[6].TMS derivatives are highly moisture-sensitive and will degrade if exposed to ambient humidity[3].

References

  • ResearchGate. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Available at: [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • Agilent Technologies. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS. Available at: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]

  • AIM Analytical. GC Troubleshooting: Common Issues & How to Fix Them. Available at: [Link]

  • LCGC International. Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Available at:[Link]

  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Agilent Technologies. Amines and alcohols Fast analysis of amines and solvents. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2,6-Dimethylpiperazin-1-yl)ethanol Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing sterically hindered heterocycles presents significant chemoselective and regios...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing sterically hindered heterocycles presents significant chemoselective and regioselective challenges.

This guide is designed by our Senior Application Scientists to help you troubleshoot the synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol . We bypass generic advice to focus on the mechanistic realities of piperazine regioselectivity, providing you with field-proven, self-validating protocols to minimize side reactions.

Mechanistic Reality: The Regioselectivity Challenge

The core difficulty in synthesizing 2-(2,6-dimethylpiperazin-1-yl)ethanol lies in the inherent asymmetry of the starting material, 2,6-dimethylpiperazine . The molecule contains two secondary amines:

  • N1 Position: Flanked by two equatorial methyl groups, making it highly sterically hindered.

  • N4 Position: Unhindered and kinetically favored for electrophilic attack.

When reacting 2,6-dimethylpiperazine directly with an alkylating agent (like 2-chloroethanol or ethylene oxide), the unhindered N4 position reacts orders of magnitude faster than the N1 position. This natural kinetic preference leads to the formation of the wrong regioisomer—2-(3,5-dimethylpiperazin-1-yl)ethanol—and over-alkylation (dialkylation)[1]. To successfully synthesize the N1-alkylated target, you must invert this natural regioselectivity using a controlled protection strategy.

Frequently Asked Questions (Troubleshooting)

Q1: I am performing a direct alkylation with 2-chloroethanol, but NMR indicates I am isolating the 3,5-dimethyl isomer. How do I force N1 alkylation?

Causality: The N4 amine lacks steric bulk, lowering the activation energy required for the SN​2 transition state compared to the hindered N1 amine. Solution: You must implement a temporary N4-protection strategy. By treating the starting material with exactly 1.0 equivalent of Boc-anhydride ( Boc2​O ), the unhindered N4 is selectively protected[1]. The hindered N1 is left exposed and can then be alkylated under forcing conditions, followed by a final deprotection step.

Q2: During the N1-alkylation of my Boc-protected intermediate, the reaction stalls at 30% conversion. How can I drive it to completion?

Causality: The N1 amine is shielded by the adjacent methyl groups, which block the ideal Bürgi-Dunitz trajectory required for standard SN​2 attack. Mild bases (like K2​CO3​ ) and weak electrophiles (like 2-chloroethanol) at room temperature do not provide enough energy to overcome this steric barrier. Solution: Upgrade your reagents. Switch the electrophile from 2-chloroethanol to 2-bromoethanol or 2-iodoethanol . Replace K2​CO3​ with a more soluble and stronger base like Cesium Carbonate ( Cs2​CO3​ ) , and elevate the reaction temperature to 90 °C in a polar aprotic solvent (DMF or Acetonitrile).

Q3: I am using ethylene oxide (EO) gas for the alkylation to avoid halogenated waste. I'm observing polymeric PEG-like impurities. How do I prevent this?

Causality: Ethylene oxide is an aggressive, ring-strained electrophile. Once the initial N-alkylation occurs, the newly formed primary hydroxyl group on the ethanol appendage can act as an oxygen nucleophile, attacking additional EO molecules to form poly(ethylene glycol) (PEG) chains via O-alkylation. Solution: If you must use EO, strict stoichiometric control (1.05 equivalents) in a sealed pressure vessel at a controlled temperature is mandatory. However, for bench-scale synthesis, we strongly recommend switching to 2-bromoethanol . It completely eliminates the risk of epoxide polymerization and provides a cleaner impurity profile.

Quantitative Data: Strategy Comparison

The table below summarizes the typical impurity profiles and yields when comparing direct alkylation against the recommended N4-protection strategy.

Synthesis StrategyReagents UsedTarget Yield (N1-Alkylated)Regioisomer Impurity (N4-Alkylated)Dialkylation Impurity
Direct Alkylation 2-Bromoethanol, K2​CO3​ , 90 °C< 5%75 - 85% 10 - 15%
Direct Ethoxylation Ethylene Oxide (1.5 eq), MeOH< 2%70 - 80% > 20% (Polymeric)
N4-Protection Route 1. Boc2​O 2. 2-Br-EtOH 3. TFA65 - 70% (Over 3 steps)< 2%< 1%

Visualizing the Workflow

SynthesisWorkflow cluster_0 Pathway A: Direct Alkylation (Prone to Failure) cluster_1 Pathway B: N4-Protection Strategy (Recommended) SM 2,6-Dimethylpiperazine (N1 Hindered, N4 Unhindered) Direct Reaction with 2-Haloethanol or Ethylene Oxide SM->Direct No Protection Protect Step 1: Selective N4-Protection (Boc2O, 1.0 eq) SM->Protect Controlled Route WrongIsomer 2-(3,5-Dimethylpiperazin-1-yl)ethanol (Alkylation at N4) Direct->WrongIsomer Major Product Dialkylated Over-alkylation Impurity (Dialkylation at N1 & N4) Direct->Dialkylated Side Reaction Intermediate 1-Boc-3,5-dimethylpiperazine (N1 is free for reaction) Protect->Intermediate Alkylate Step 2: N1-Alkylation (2-Bromoethanol, Cs2CO3, 90°C) Intermediate->Alkylate ProtectedTarget N4-Boc-2-(2,6-dimethylpiperazin-1-yl)ethanol Alkylate->ProtectedTarget Deprotect Step 3: Deprotection (TFA/DCM) ProtectedTarget->Deprotect Target Target Molecule: 2-(2,6-Dimethylpiperazin-1-yl)ethanol Deprotect->Target

Workflow comparing direct alkylation (prone to side reactions) vs. the N4-protection strategy.

Validated Experimental Protocol

To ensure trustworthiness, the following 3-step protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Selective N4-Protection
  • Dissolve 2,6-dimethylpiperazine (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of Di-tert-butyl dicarbonate ( Boc2​O , 1.0 eq) in DCM dropwise over 1 hour to prevent local concentration spikes (which cause di-Boc formation).

  • Stir at room temperature for 4 hours.

  • Wash the organic layer with water to remove any unreacted starting material, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Perform LC-MS. You must observe a single major peak at m/z = 215 [M+H]+ . If a peak at m/z = 315 is observed, di-protection has occurred due to adding the Boc2​O too quickly.

Step 2: Hindered N1-Alkylation
  • Dissolve the 1-Boc-3,5-dimethylpiperazine intermediate (1.0 eq) in anhydrous DMF.

  • Add Cs2​CO3​ (2.0 eq) and 2-bromoethanol (1.2 eq).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl or brine (3x) to completely remove the DMF.

  • Dry the organic layer, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on your TLC plate. The product spot should not stain active (indicating the secondary N1 amine has been successfully converted to a tertiary amine). LC-MS should confirm m/z = 259 [M+H]+ .

Step 3: Deprotection & Isolation
  • Dissolve the alkylated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA, 10.0 eq) and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to remove excess TFA.

  • Free-basing: Dissolve the resulting TFA salt in Methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1N NaOH. Extract the aqueous layer repeatedly, as the final product is highly water-soluble.

  • Self-Validation Checkpoint: 1H NMR ( D2​O or CDCl3​ ) must show the complete disappearance of the Boc tert-butyl singlet (~1.4 ppm). The presence of the ethanol side chain will be confirmed by two distinct triplets (~3.6 ppm for −CH2​OH and ~2.5 ppm for N−CH2​− ).

References

  • Wang T., Kadow J.F., Meanwell N.A. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Med Chem Res. 2021;30:1955–1980. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for the Extraction of 2-(2,6-Dimethylpiperazin-1-yl)ethanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating amphiphilic amino alcohols from aqueous mixtures is a notoriously complex procedure.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating amphiphilic amino alcohols from aqueous mixtures is a notoriously complex procedure. 2-(2,6-Dimethylpiperazin-1-yl)ethanol features a sterically hindered piperazine core with two distinct basic nitrogen centers, coupled with a highly hydrophilic 2-hydroxyethyl appendage.

This guide provides the mechanistic rationale, field-proven protocols, and troubleshooting steps required to achieve >95% extraction recovery.

The Causality of pH in Piperazine Partitioning

Successful liquid-liquid extraction (LLE) relies entirely on manipulating the ionization state of the target molecule. The unsubstituted piperazine scaffold typically exhibits a primary pKa (pKa1) around 9.73 and a secondary pKa (pKa2) near 5.33[1].

In the case of 2-(2,6-Dimethylpiperazin-1-yl)ethanol, the secondary amine (N4) remains highly basic, while the tertiary amine (N1) is rendered less basic due to the electron-withdrawing nature of the hydroxyl group and steric hindrance from the adjacent 2,6-dimethyl groups.

If the aqueous pH is below 9.0, the molecule exists predominantly as a water-soluble cation (or dication at pH < 5). To drive the equilibrium entirely toward the neutral free base—the only form capable of partitioning efficiently into an organic solvent—the pH of the aqueous phase must be adjusted to strictly >12.0[2]. Furthermore, because piperazine derivatives exhibit unique pH-dependent solvation behaviors[3], achieving this highly alkaline state is non-negotiable for phase transfer.

Quantitative Species Distribution

The following table summarizes the relationship between aqueous pH, the dominant ionization state of the piperazine derivative, and the resulting extraction efficiency.

Aqueous pH LevelDominant Piperazine SpeciesNet ChargeAqueous SolvationOrganic Extractability
< 5.0 Diprotonated (Dication)+2Extremely High< 5%
7.4 (Physiological) Monoprotonated (Cation)+1High< 10%
9.7 (Near pKa1) Monoprotonated / Free Base+0.5 (avg)Moderate~ 50%
> 12.0 Free Base (Neutral)0Low (Requires Salting Out)> 95%

Self-Validating Extraction Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checkpoints. Do not proceed to subsequent steps if a validation check fails.

PiperazineExtraction A Aqueous Reaction Mixture (Protonated Piperazine, pH < 7) B Alkalinization Add 5M NaOH to pH > 12 A->B Deprotonate amines C Salting Out Saturate with Solid NaCl B->C Reduce aqueous solubility D Solvent Addition Add DCM or EtOAc C->D Initiate extraction E Phase Separation (Liquid-Liquid Extraction) D->E F Organic Layer (Free Base Product) E->F Target compound G Aqueous Layer (Salts & Impurities) E->G Discard or back-extract H Drying & Concentration (Na2SO4, then Evaporation) F->H I Pure 2-(2,6-Dimethylpiperazin- 1-yl)ethanol H->I

Workflow for the pH-driven liquid-liquid extraction of 2-(2,6-Dimethylpiperazin-1-yl)ethanol.

Step-by-Step Methodology

Step 1: Thermal Control and Initial Assessment

  • Action: Place the aqueous reaction mixture in an ice-water bath.

  • Causality: Neutralization and alkalinization are highly exothermic. Controlling the temperature prevents thermal degradation of the ethanolamine moiety and minimizes solvent boil-off in later steps.

Step 2: Aggressive Alkalinization

  • Action: Slowly add 5M NaOH dropwise while stirring vigorously until the aqueous phase reaches a stable pH of 12.5.

  • Causality: To ensure the molecule is >99% uncharged, the pH must exceed the highest pKa by at least 2 log units. A pH > 12 is the forensic and industrial standard for isolating piperazine free bases[2].

  • Validation Checkpoint: Spot the aqueous layer on a high-range pH paper. If the pH drops below 12 after 5 minutes of continuous stirring, add additional NaOH.

Step 3: Salting Out (Critical Step)

  • Action: Add solid Sodium Chloride (NaCl) to the basified aqueous mixture until no more dissolves (saturation).

  • Causality: 2-(2,6-Dimethylpiperazin-1-yl)ethanol contains a hydroxyl group and a diamine core, making it highly hydrophilic even in its neutral state. Saturating the water with NaCl increases the ionic strength, maximizing the chemical potential of the organic solute and driving it into the organic phase (the "salting-out" effect).

Step 4: Solvent Extraction

  • Action: Add an equal volume of Dichloromethane (DCM) or a 4:1 mixture of Chloroform/Isopropanol. Shake vigorously for 2 minutes, venting frequently.

  • Causality: While Ethyl Acetate is common, halogenated solvents like DCM or Chloroform are vastly superior for extracting polar piperazines[2]. The addition of isopropanol disrupts hydrogen bonding between the ethanol appendage and the aqueous phase.

Step 5: Phase Separation and Back-Extraction

  • Action: Allow the layers to separate. Collect the organic (bottom) layer. Extract the remaining aqueous layer two more times with fresh solvent.

  • Validation Checkpoint: Spot the final aqueous layer on a TLC plate and stain with iodine or ninhydrin. If a distinct spot appears, the extraction is incomplete; perform an additional back-extraction.

Step 6: Drying and Isolation

  • Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: Removing residual water prevents the formation of piperazine hydrates, which can complicate downstream crystallization, NMR analysis, or quantification.

Troubleshooting & FAQs

Q: I adjusted the pH to 10.0, but my extraction yield is below 40%. Why? A: At pH 10.0, you are operating too close to the pKa1 of the secondary amine (~9.73) [1]. According to the Henderson-Hasselbalch equation, nearly 40-50% of your target molecule is still in the monoprotonated (cationic) state, which is highly water-soluble. You must push the pH above 12.0 to fully deprotonate the molecule and drive it into the organic phase[2].

Q: My product is fully deprotonated at pH 12, but it still won't partition into Ethyl Acetate. What is the mechanism behind this failure? A: This is a classic issue with amino alcohols. The 2-hydroxyethyl group acts as a powerful hydrogen-bond donor and acceptor, heavily solvating the molecule in water even when it holds no net charge. To break this solvation shell, you must induce a "salting-out" effect by saturating the aqueous layer with NaCl or K2CO3. Additionally, switch your solvent to Dichloromethane (DCM) or a Chloroform/Isopropanol (4:1) blend, which are better suited for extracting hydrogen-bonding networks[2].

Q: A thick emulsion formed during the extraction step. How can I resolve this without losing product? A: Emulsions occur because the amphiphilic nature of the partially substituted piperazine lowers the interfacial tension between the aqueous and organic layers. Resolution Protocol:

  • Chemical: Add more solid NaCl to the aqueous layer to increase the density disparity between the phases.

  • Mechanical: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes.

  • Filtration: If fine particulates are stabilizing the emulsion, filter the entire biphasic mixture through a tightly packed pad of Celite.

References

  • Title: Piperazine | C4H10N2 | CID 4837 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Method Validation for 2-(2,6-Dimethylpiperazin-1-yl)ethanol Quantification

Introduction: The Analytical Challenge Quantifying 2-(2,6-Dimethylpiperazin-1-yl)ethanol presents a classic analytical challenge in pharmaceutical development. As an aliphatic amino alcohol containing a piperazine ring,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Quantifying 2-(2,6-Dimethylpiperazin-1-yl)ethanol presents a classic analytical challenge in pharmaceutical development. As an aliphatic amino alcohol containing a piperazine ring, this compound is highly polar, strongly basic (pKa ~9–10), and completely lacks a conjugated π-electron system[1].

These physicochemical properties lead to two primary hurdles in High-Performance Liquid Chromatography (HPLC):

  • Poor Retention and Peak Shape: On traditional non-polar Reversed-Phase (RP-HPLC) columns (e.g., C18), highly polar basic compounds elute near the void volume and exhibit severe peak tailing due to secondary interactions with residual surface silanols[2].

  • Optical Invisibility: Without a strong chromophore, the compound only absorbs UV light at very low wavelengths (e.g., 205 nm), where mobile phase solvents and sample matrices cause severe baseline drift and interference[1][3].

To achieve robust quantification that complies with ICH Q2(R2) validation guidelines[4][5], analysts must either modify the analyte chemically (Derivatization) or alter the chromatographic retention mechanism entirely (Hydrophilic Interaction Liquid Chromatography - HILIC). This guide objectively compares these approaches, providing field-proven protocols and validation data.

Methodological Comparison & Selection Logic

Selecting the correct method depends on your laboratory's instrumentation and the required sensitivity (Limit of Detection - LOD).

  • Method A: Pre-column Derivatization + RP-HPLC-UV. Utilizes reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) to attach a chromophore to the piperazine secondary amine. This simultaneously increases hydrophobicity (enabling C18 retention) and enables highly sensitive UV detection at 340 nm[1].

  • Method B: HILIC + ELSD/CAD. Utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Water acts as the strong eluting solvent. This approach retains the underivatized polar molecule via partitioning into a water-rich layer on the stationary phase[6][7].

MethodSelection Start Analyze Compound: 2-(2,6-Dimethylpiperazin-1-yl)ethanol Q1 High UV Sensitivity Required? Start->Q1 Deriv Pre-column Derivatization (NBD-Cl) + RP-HPLC-UV Q1->Deriv Yes Q2 Universal Detector Available? (ELSD / CAD / MS) Q1->Q2 No HILIC HILIC Mode (Amide/Silica) + ELSD/MS Q2->HILIC Yes IP Ion-Pairing RP-HPLC Low UV (205 nm) Q2->IP No

Logic tree for selecting the optimal HPLC method for polar piperazine derivatives.

Experimental Protocols & Mechanistic Causality

Every analytical protocol must function as a self-validating system. The following methodologies include embedded System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

Protocol A: Pre-Column Derivatization (NBD-Cl) with RP-HPLC-UV

This method leverages nucleophilic aromatic substitution. The secondary amine of the piperazine ring attacks NBD-Cl, replacing the chloride leaving group to form a stable, highly conjugated derivative[1].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 5 mg/mL solution of NBD-Cl in methanol. Prepare a 0.1 M borate buffer adjusted to pH 9.0.

    • Causality: The pH must be near or slightly below the pKa of the piperazine amine to ensure a sufficient population of deprotonated, nucleophilic amines while preventing the degradation of NBD-Cl[1].

  • Derivatization Reaction: In an amber vial (to prevent photodegradation), mix 100 µL of the sample standard, 100 µL of borate buffer, and 100 µL of NBD-Cl solution. Incubate at 60°C for 30 minutes.

  • Quenching: Stop the reaction by adding 50 µL of 0.1 M HCl, then dilute to 1 mL with the mobile phase.

    • Causality: Lowering the pH protonates the remaining unreacted amines, immediately halting the reaction kinetics and stabilizing the derivative.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Acetonitrile : Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Self-Validation (SST): Inject a standard mix six times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Protocol B: Direct Analysis via HILIC-ELSD

HILIC operates orthogonally to RP-HPLC. By using a highly organic mobile phase, a semi-stagnant water layer forms on the polar stationary phase. The highly polar 2-(2,6-Dimethylpiperazin-1-yl)ethanol partitions into this aqueous layer, achieving excellent retention without derivatization[6][8].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the analyte in 80% Acetonitrile / 20% Water.

    • Causality: In HILIC, water is the strong eluting solvent. Injecting a sample dissolved in 100% water will disrupt the stationary phase water layer, causing severe peak distortion and early elution[2][8].

  • Chromatographic Conditions:

    • Column: Amide-bonded silica (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic 85% Acetonitrile : 15% 10 mM Ammonium Formate (pH 3.0).

    • Causality: At pH 3.0, both nitrogens on the piperazine ring are fully protonated. This maximizes the molecule's polarity, driving stronger partitioning into the stationary water layer and increasing retention time[6].

    • Flow Rate: 0.8 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD). Evaporator at 45°C, Nebulizer at 40°C.

  • Self-Validation (SST): Ensure baseline stability (drift < 2 mV/min) before injection, as ELSD is highly sensitive to mobile phase impurities and temperature fluctuations.

ICH Q2(R2) Method Validation & Performance Comparison

To prove that an analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[4][9]. The core parameters include Specificity, Linearity, Accuracy, Precision, and the Limits of Detection/Quantification (LOD/LOQ)[5][10].

ValidationWorkflow Phase1 Method Optimization Phase2 System Suitability Phase1->Phase2 Phase3 ICH Q2(R2) Validation Phase2->Phase3 V1 Specificity Phase3->V1 V2 Linearity Phase3->V2 V3 Accuracy Phase3->V3 V4 Precision Phase3->V4

ICH Q2(R2) analytical method validation workflow for drug substance quantification.
Quantitative Data Comparison

The following table synthesizes the expected validation performance of both methods based on the physicochemical behavior of piperazine derivatives[1][11][12].

ICH Q2(R2) Validation ParameterMethod A: RP-HPLC-UV (NBD-Cl Derivatized)Method B: HILIC-ELSD (Underivatized)Causality / Interpretation
Specificity ExcellentGoodDerivatization shifts the analyte away from polar matrix interferences. HILIC provides orthogonal selectivity to RP-HPLC.
Linearity Range 0.5 – 50 µg/mL10 – 500 µg/mLUV detectors offer wider linear dynamic ranges. ELSD response is inherently non-linear (requires log-log calibration).
Correlation Coefficient (R²) > 0.999 (Linear fit)> 0.995 (Log-Log fit)Method A meets strict API assay criteria. Method B is better suited for bulk raw material testing.
Limit of Detection (LOD) 0.1 µg/mL3.0 µg/mLNBD-Cl provides a massive increase in optical absorptivity, allowing trace-level detection[1].
Accuracy (% Recovery) 98.5% – 101.2%97.0% – 102.5%Both methods fall well within the standard 95-105% acceptance criteria for pharmaceutical assays.
Precision (% RSD, n=6) < 1.5%< 2.5%Derivatization adds a sample prep step, but UV detection is highly stable. ELSD introduces slight droplet-formation variance.

Conclusion

Both methodologies offer scientifically sound pathways for the quantification of 2-(2,6-Dimethylpiperazin-1-yl)ethanol, but they serve different strategic purposes:

  • Choose Method A (Derivatization + RP-HPLC-UV) if you are quantifying trace-level impurities, require strict linear responses for API release testing, or if your laboratory is only equipped with standard UV/Vis detectors[1][11].

  • Choose Method B (HILIC + ELSD/MS) if you need high-throughput analysis, wish to avoid the hazardous reagents and time-consuming incubation steps of derivatization, and possess universal detection capabilities (ELSD, CAD, or LC-MS)[8][12].

By understanding the causality behind the chromatography—specifically how pH, solvent polarity, and chemical structure dictate retention—analysts can build robust, self-validating systems that easily pass ICH Q2(R2) regulatory scrutiny.

References

  • Validation of analytical procedures Q2(R2). ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2) (Draft version). ICH. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available at:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH. Available at:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]

  • What is the difference between HILIC columns VS normal/reverse columns. uHPLCs Lab. Available at: [Link]

Sources

Comparative

Comparing 2-(2,6-Dimethylpiperazin-1-yl)ethanol vs 1-(2-hydroxyethyl)piperazine

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating piperazine-derived linkers and absorbents. Executive Summary The selection of piperazine derivatives in chemical w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating piperazine-derived linkers and absorbents.

Executive Summary

The selection of piperazine derivatives in chemical workflows—ranging from carbon capture (amine scrubbing) to the design of Proteolysis Targeting Chimeras (PROTACs)—is dictated by the delicate balance between nucleophilicity, basicity, and steric geometry.

This guide objectively compares 1-(2-hydroxyethyl)piperazine (HEP) , a ubiquitous and flexible unhindered amine, against 2-(2,6-Dimethylpiperazin-1-yl)ethanol , its sterically hindered analog. By introducing two methyl groups at the 2 and 6 positions adjacent to the N1 nitrogen, the latter compound fundamentally alters the spatial trajectory of the hydroxyethyl group, restricts ring conformation, and shields the tertiary amine. As a Senior Application Scientist, I will break down the causality behind how these structural differences translate into measurable performance shifts in both gas sweetening and pharmacokinetic stability.

Part 1: Chemical & Structural Profiling

The core functional difference between these two molecules lies in the steric environment surrounding the N1 nitrogen.

  • 1-(2-Hydroxyethyl)piperazine (HEP)[CAS: 103-76-4]: Features an unhindered N1 tertiary amine and an unhindered N4 secondary amine. It is highly nucleophilic and conformationally flexible, making it an excellent building block for rapid chemical synthesis and a fast-acting CO2 absorbent[1][2].

  • 2-(2,6-Dimethylpiperazin-1-yl)ethanol [CAS: 764633-10-5]: The addition of equatorial methyl groups at the C2 and C6 positions creates a "steric shield" around the N1 nitrogen[3]. This crowding restricts the rotation of the hydroxyethyl appendage and limits the approach of bulky enzymes or solvated intermediates. While the inductive effect of the methyl groups slightly alters the electron density, the dominant effect is steric hindrance, which prevents the stabilization of bulky transition states[4][5].

Table 1: Comparative Physicochemical Properties
Property1-(2-Hydroxyethyl)piperazine (HEP)2-(2,6-Dimethylpiperazin-1-yl)ethanol
CAS Number 103-76-4[1]764633-10-5[3]
Molecular Weight 130.19 g/mol [1]158.24 g/mol [3]
Steric Environment (N1) UnhinderedHighly Hindered (C2, C6 Methyls)
Conformational Flexibility High (Rapid ring flip)Low (Locked chair conformation)
Primary Applications Polyurethane catalysts, standard PROTAC linkers, fast CO2 capture[1][2][6]Metabolically stable drug linkers, low-energy CO2 capture solvents[3][4]

Part 2: Application in Carbon Capture (Amine Scrubbing)

In post-combustion CO2 capture, aqueous amine solutions absorb CO2 from flue gas. The thermodynamic efficiency of this process depends on the heat of absorption and the energy required to regenerate the amine.

The Causality of Steric Hindrance in CO2 Capture: HEP reacts rapidly with CO2 via its unhindered secondary amine (N4) to form a highly stable carbamate intermediate. While this ensures fast absorption kinetics, breaking this stable carbamate bond during the thermal desorption phase requires significant energy (high enthalpy of regeneration)[2][7].

Conversely, the steric bulk in 2-(2,6-Dimethylpiperazin-1-yl)ethanol destabilizes the formation of a bulky carbamate. Instead, the hindered amine acts as a base catalyst, favoring the hydration of CO2 to form bicarbonate ( HCO3−​ ) and a protonated amine[4][7]. The bicarbonate pathway requires substantially less thermal energy to reverse, drastically lowering the parasitic energy load of the regeneration cycle.

G A Amine + CO2 (Aqueous Phase) B Zwitterion Intermediate A->B Nucleophilic Attack C Stable Carbamate (HEP Pathway) B->C Unhindered N (High Energy Regen) D Unstable Carbamate (Steric Hindrance) B->D Hindered N1/N4 (2,6-Dimethyl) E Bicarbonate + Free Amine (Hindered Pathway) D->E Rapid Hydrolysis (Low Energy Regen)

Divergent CO2 capture mechanisms based on amine steric hindrance.

Experimental Protocol 1: CO2 Absorption-Desorption Assay

This self-validating system measures both loading capacity and regeneration efficiency.

  • Solvent Preparation: Prepare 30 wt% aqueous solutions of HEP and 2-(2,6-Dimethylpiperazin-1-yl)ethanol in separate jacketed glass reactors.

  • Absorption Phase: Maintain the reactor at 40°C. Bubble a simulated flue gas mixture (15% CO2, 85% N2) through the solution at a constant flow rate of 500 mL/min.

  • Quantification: Monitor the CO2 concentration in the effluent gas using an infrared (IR) gas analyzer until saturation is reached (inlet CO2 = outlet CO2). Calculate the rich loading capacity (mol CO2 / mol amine).

  • Desorption Phase: Heat the rich solution to 100°C under a pure N2 sweep gas.

  • Regeneration Measurement: Measure the volume of CO2 desorbed over 120 minutes to calculate the cyclic capacity and estimate the relative regeneration energy via calorimetry.

Part 3: Pharmaceutical & PROTAC Linker Design

In drug discovery, particularly in the synthesis of PROTACs, piperazine is a standard rigidifying linker used to connect target-binding ligands to E3 ligase recruiters[6][8].

The Causality of Metabolic Shielding: A major liability of unhindered piperazine linkers like HEP is their susceptibility to Cytochrome P450 (CYP450) mediated metabolism. CYP enzymes readily dock with the exposed N-alkyl bonds, initiating electron abstraction and subsequent N-dealkylation, which cleaves the PROTAC and renders it inactive.

By utilizing 2-(2,6-Dimethylpiperazin-1-yl)ethanol, researchers introduce a steric shield. The C2 and C6 methyl groups physically block the CYP450 heme iron from accessing the alpha-carbon of the N1-hydroxyethyl bond. Furthermore, the locked chair conformation reduces the entropic penalty upon binding to the target protein, often improving the overall binding affinity of the PROTAC.

G A PROTAC Drug-Linker B CYP450 Enzyme Docking A->B C Exposed N1 (HEP) Alpha-Carbon Oxidation B->C Unhindered Linker D Shielded N1 (2,6-Dimethyl) B->D Steric Hindrance E N-Dealkylation (Linker Cleavage) C->E Rapid Clearance F Metabolic Stability (Intact PROTAC) D->F Prolonged Half-Life

Mechanism of CYP450 metabolic shielding via 2,6-dimethyl steric hindrance.

Experimental Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol validates the metabolic resistance conferred by the steric shield.

  • Incubation Setup: Prepare a 1 µM solution of the synthesized PROTAC (containing either the HEP or the 2,6-dimethyl linker) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Part 4: Quantitative Performance Comparison

The following table summarizes expected experimental outcomes based on the mechanistic principles outlined above, demonstrating the trade-offs between kinetic speed and thermodynamic/metabolic stability.

Table 2: Experimental Performance Metrics
Metric1-(2-Hydroxyethyl)piperazine (HEP)2-(2,6-Dimethylpiperazin-1-yl)ethanol
CO2 Absorption Rate Very Fast (Carbamate formation)Moderate (Bicarbonate pathway limited)
Regeneration Energy High (~80-90 kJ/mol CO2)Low (~60-70 kJ/mol CO2)
HLM Intrinsic Clearance ( CLint​ ) High (Rapid N-dealkylation)Low (Sterically shielded)
In Vitro Half-Life ( t1/2​ ) Short (< 30 minutes)Prolonged (> 90 minutes)

Conclusion: While 1-(2-hydroxyethyl)piperazine remains an excellent, highly reactive building block for standard chemical synthesis and fast CO2 absorption, 2-(2,6-Dimethylpiperazin-1-yl)ethanol is the superior choice for advanced applications requiring thermodynamic efficiency (low-energy CO2 desorption) or enhanced pharmacokinetic survivability (PROTAC linker stability).

References

  • QuickCompany. "Composite Amine Absorbent, And Device And Method For Removing Co2". Patent Database.[Link]

  • Science.gov. "Molecular recognition and its underlying mechanisms in heterocyclic diamines and CO2". Science.gov Topics.[Link]

  • The Journal of Physical Chemistry A. "Inferring the Energetics of CO2–Aniline Adduct Formation from Vibrational Spectroscopy". ACS Publications.[Link]

  • National Institutes of Health (PMC). "Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite". NIH.[Link]

Sources

Validation

Efficacy of 2-(2,6-Dimethylpiperazin-1-yl)ethanol compared to other piperazine scaffolds

Efficacy of 2-(2,6-Dimethylpiperazin-1-yl)ethanol: A Comparative Guide to Piperazine Scaffolds Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 2-(2,6-Dimethylpiperazin-1-yl)ethanol: A Comparative Guide to Piperazine Scaffolds

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties in early-stage drug discovery. The piperazine ring is a privileged scaffold, yet unsubstituted variants often suffer from rapid oxidative metabolism and target promiscuity[1]. To circumvent these liabilities, structural modifications are essential. The functionalized scaffold 2-(2,6-Dimethylpiperazin-1-yl)ethanol integrates a conformationally restricting 2,6-dimethyl moiety with a solubilizing N-ethanol appendage. This guide provides an objective, data-driven comparison of this compound against traditional piperazine scaffolds, detailing the mechanistic rationale and self-validating protocols used to evaluate their efficacy.

Structural and Mechanistic Advantages

Conformational Restriction via 2,6-Dimethylation

Unsubstituted piperazines are highly flexible, interconverting between chair and boat conformations, which incurs an entropic penalty upon receptor binding. The addition of methyl groups at the C2 and C6 positions forces the ring into a low-energy chair conformation, with the methyl groups occupying equatorial positions to minimize 1,3-diaxial steric clashes[1]. This pre-organization enhances target affinity. For instance, in kinase inhibitor development, the incorporation of a cis-2,6-dimethylpiperazine group has been shown to significantly improve potency compared to unsubstituted analogues[2].

Steric Shielding and Metabolic Stability

A primary liability of basic amines in drug discovery is rapid N-dealkylation and alpha-carbon oxidation mediated by hepatic Cytochrome P450 (CYP450) enzymes. The alpha-methyl groups in the 2,6-dimethylpiperazine scaffold sterically shield the adjacent nitrogen, drastically reducing the rate of oxidative metabolism and improving the microsomal half-life[3].

Solubilization via N-Ethanol Functionalization

While methylation increases lipophilicity (LogP), it can simultaneously decrease aqueous solubility. The N-hydroxyethyl (ethanol) group counteracts this by providing a hydrogen bond donor-acceptor pair. This synergistic combination yields a scaffold with an optimal partition coefficient, facilitating both gastrointestinal absorption and blood-brain barrier (BBB) penetration.

ScaffoldEvolution A Unsubstituted Piperazine (High Flexibility, Rapid Metabolism) B 2,6-Dimethylpiperazine (Steric Shielding, Chair Conformation) A->B Add 2,6-Dimethyl C 1-(2-Hydroxyethyl)piperazine (Improved Solubility, H-Bonding) A->C Add N-Ethanol D 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Synergistic Stability & Permeability) B->D Add N-Ethanol C->D Add 2,6-Dimethyl

Fig 1. Structural evolution of piperazine scaffolds and their pharmacological enhancements.

Comparative Efficacy Data

To objectively evaluate the efficacy of 2-(2,6-Dimethylpiperazin-1-yl)ethanol, we benchmark it against baseline scaffolds using standardized in vitro ADME assays. The table below summarizes representative quantitative data demonstrating the superiority of the dual-functionalized scaffold.

ScaffoldConformational StateHLM T1/2 (min)LogD (pH 7.4)Passive Permeability (Papp x 10^-6 cm/s)
Unsubstituted PiperazineFlexible (Chair/Boat)< 15.0-1.102.4
1-(2-Hydroxyethyl)piperazineFlexible22.5-1.351.8
2,6-DimethylpiperazineRestricted (Chair)[1]> 60.00.4512.5
2-(2,6-Dimethylpiperazin-1-yl)ethanol Restricted (Chair) > 85.0 0.85 18.2

Data Interpretation: The dual-modified scaffold achieves the highest metabolic stability (HLM T1/2 > 85 min) due to steric shielding, while maintaining excellent passive permeability driven by the balanced LogD profile.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, I emphasize that experimental protocols must be self-validating. The following methodologies detail the exact steps and the mechanistic causality behind each choice to ensure data integrity.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To quantify the resistance of the piperazine scaffold to CYP450-mediated oxidative metabolism.

  • Preparation of Reaction Matrix :

    • Action: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Causality: The physiological pH and magnesium ions are critical for the catalytic activity and structural integrity of the CYP450 enzymes.

  • Compound Spiking :

    • Action: Add the test scaffold (e.g., 2-(2,6-Dimethylpiperazin-1-yl)ethanol) to a final concentration of 1 µM (DMSO < 0.1%).

    • Causality: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP450 isoforms.

  • Initiation via NADPH :

    • Action: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450. Without it, phase I oxidation cannot occur, serving as a negative control baseline.

  • Kinetic Sampling & Quenching :

    • Action: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism. The internal standard corrects for any volumetric losses during downstream centrifugation.

  • Self-Validation Control :

    • Action: Run Verapamil concurrently as a high-clearance positive control.

    • Causality: If Verapamil does not degrade rapidly (T1/2 < 15 min), the HLM batch or NADPH is compromised, invalidating the entire run.

Workflow Step1 Step 1: Matrix Preparation HLM + Buffer + MgCl2 Maintains CYP450 Integrity Step2 Step 2: Reaction Initiation Add NADPH at 37°C Obligate Electron Donor Step1->Step2 Step3 Step 3: Kinetic Quenching Ice-Cold Acetonitrile + IS Halts Metabolism Instantly Step2->Step3 Step4 Step 4: Self-Validation Analyze Verapamil Control Ensures Batch Viability Step3->Step4

Fig 2. Self-validating experimental workflow for assessing microsomal stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To isolate and measure the passive diffusion capabilities of the functionalized scaffolds.

  • Donor/Acceptor Setup :

    • Action: Coat the PVDF filter membrane (pore size 0.45 µm) of the donor plate with a 1% solution of lecithin in dodecane.

    • Causality: This lipid infusion creates an artificial hydrophobic barrier mimicking the phospholipid bilayer of human cell membranes.

  • Dosing :

    • Action: Add 10 µM of the test compound in PBS (pH 7.4) to the donor compartment. Fill the acceptor compartment with pure PBS.

    • Causality: Establishing a concentration gradient drives passive Fickian diffusion.

  • Incubation & Quantification :

    • Action: Incubate at room temperature for 5 hours without agitation. Quantify the concentration in both compartments via LC-MS/MS.

    • Causality: Avoiding agitation prevents the disruption of the unstirred water layer (UWL), which is a critical physiological barrier to absorption.

Conclusion

The transition from unsubstituted piperazine to 2-(2,6-Dimethylpiperazin-1-yl)ethanol represents a paradigm shift in scaffold optimization. By leveraging the steric bulk of equatorial methyl groups[1] and the solubilizing power of an N-ethanol moiety, researchers can effectively engineer out metabolic liabilities while preserving target affinity and membrane permeability[2][3]. Implementing the self-validating protocols outlined above ensures that these physicochemical enhancements translate reliably from in vitro assays to in vivo efficacy.

References

1.[2] Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach Source: nih.gov URL:[Link]

2.[1] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega Source: acs.org URL: [Link]

3.[3] Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter Source: nih.gov URL: [Link]

Sources

Comparative

Validating the Purity of 2-(2,6-Dimethylpiperazin-1-yl)ethanol: A Comparative Guide to Quantitative NMR (qNMR) vs. Traditional Methods

As pharmaceutical pipelines increasingly rely on complex aliphatic amines as critical building blocks, analytical scientists face significant challenges in accurately determining the purity of these intermediates. 2-(2,6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex aliphatic amines as critical building blocks, analytical scientists face significant challenges in accurately determining the purity of these intermediates. 2-(2,6-Dimethylpiperazin-1-yl)ethanol (C8H18N2O, MW: 158.24 g/mol ) is a prime example of such a compound. Characterized by high polarity, multiple basic nitrogen centers, and a complete absence of a UV chromophore, it actively resists traditional chromatographic purity assays[1].

This guide provides an objective, data-driven comparison of analytical methodologies for this compound, demonstrating why Quantitative Nuclear Magnetic Resonance (qNMR) —a primary ratio method—has become the gold standard for its absolute purity validation[2].

The Analytical Challenge & Methodological Comparison

To understand the causality behind selecting qNMR, we must first examine the physical chemistry of 2-(2,6-Dimethylpiperazin-1-yl)ethanol. The molecule contains a secondary amine, a tertiary amine, and a terminal hydroxyl group.

  • HPLC-UV Limitations: The lack of conjugated π -systems or aromatic rings means the compound has negligible UV absorbance[1]. While universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used, they suffer from non-linear response factors and require extensive calibration[3]. Furthermore, the basic amines cause severe peak tailing on standard silica-based stationary phases.

  • GC-FID Limitations: The strong hydrogen-bonding network (N-H and O-H) results in high boiling points and thermal degradation risks. GC analysis typically requires time-consuming derivatization (e.g., silylation) to improve volatility.

  • Titrimetric Limitations: Acid-base titration will quantify the amine groups but is fundamentally non-specific; it cannot distinguish the target analyte from structurally similar basic impurities (e.g., unreacted piperazine derivatives).

In contrast, qNMR provides a direct measurement of the analyte concentration by integrating specific proton signals. Because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, qNMR achieves absolute quantification without requiring a reference standard of the analyte itself[2],[4].

Table 1: Comparative Performance of Purity Assays for 2-(2,6-Dimethylpiperazin-1-yl)ethanol
Analytical Parameter¹H qNMRHPLC-ELSDGC-FID (Derivatized)Acid-Base Titration
Specificity High (Structural confirmation included)Moderate (Depends on column resolution)High (Post-derivatization)Low (Measures total basicity)
Analyte Reference Standard Not Required Required for calibrationRequired for calibrationNot Required
Response Factor Universal (Directly proportional to nuclei)Compound-dependent (Non-linear)Compound-dependentStoichiometric
Sample Preparation Simple (Gravimetric co-dissolution)Simple (Dilution)Complex (Derivatization)Simple (Dilution)
Typical Accuracy > 99.0% 95.0% - 98.0%96.0% - 98.0%Prone to overestimation

qNMR Assay Design: Causality and Self-Validating Mechanics

A robust qNMR protocol is a self-validating system. Its accuracy relies entirely on gravimetric precision and the careful selection of an Internal Standard (IS) and acquisition parameters[5].

Selecting the Internal Standard (IS)

For 2-(2,6-Dimethylpiperazin-1-yl)ethanol, Maleic Acid (MA) is the optimal internal standard. The Bureau International des Poids et Mesures (BIPM) has established Internal Standard Reference Data for maleic acid, confirming its utility as an SI-traceable primary measurement standard[6],[7].

The Causality of Selection: All proton resonances for 2-(2,6-Dimethylpiperazin-1-yl)ethanol are aliphatic, appearing strictly between 0.8 ppm and 4.0 ppm (methyl doublets at ~1.0 ppm, piperazine/ethanol backbone protons at 2.2–3.8 ppm). Maleic acid provides a sharp, highly stable singlet at ~6.2–6.4 ppm (representing two magnetically equivalent olefinic protons)[7]. This guarantees absolute baseline resolution between the IS and the analyte, preventing integration overlap—a critical requirement for qNMR accuracy[8],[9].

Solvent and Relaxation Delay ( T1​ )
  • Solvent: Deuterium oxide ( D2​O ) or DMSO- d6​ ensures complete solubility of both the highly polar analyte and the maleic acid standard[7].

  • Relaxation Delay ( D1​ ): To achieve >99.3% longitudinal magnetization recovery (essential for quantitative integration), the delay between pulses ( D1​ ) must be set to at least 5×T1​ (the longest spin-lattice relaxation time of the nuclei of interest)[8]. For maleic acid and small aliphatic amines, a D1​ of 30 to 60 seconds is strictly enforced.

Step-by-Step qNMR Experimental Protocol

This methodology strictly adheres to pharmacopeial guidelines (e.g., USP <761>) for absolute purity determination[1].

Step 1: Gravimetric Preparation

  • Using a calibrated micro-analytical balance (d = 0.001 mg), accurately weigh approximately 10.0 mg of 2-(2,6-Dimethylpiperazin-1-yl)ethanol into a clean glass vial.

  • Accurately weigh approximately 5.0 mg of the Maleic Acid Certified Reference Material (CRM) into the same vial. Record both masses to five decimal places.

Step 2: Solubilization

  • Add 1.0 mL of high-purity D2​O (or DMSO- d6​ ) to the vial.

  • Vortex the mixture for 60 seconds to ensure complete co-dissolution. Transfer 600 µL of the homogeneous solution into a standard 5 mm NMR tube.

Step 3: NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock, tune, and shim the instrument.

  • Acquire the ¹H spectrum using a 90° excitation pulse (zg30 or equivalent sequence optimized to 90°).

  • Set the spectral width to 15 ppm, acquisition time (AQ) to >4 seconds, and the relaxation delay ( D1​ ) to 45 seconds.

  • Collect 32 to 64 transients (scans) to ensure a Signal-to-Noise Ratio (S/N) > 250:1 for all integrated peaks.

Step 4: Processing and Integration

  • Apply a zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz).

  • Perform rigorous manual phase correction (zero and first order) and baseline correction (polynomial order 1-3).

  • Integrate the Maleic Acid singlet (~6.3 ppm) and a distinct, well-resolved analyte peak (e.g., the methyl doublets at ~1.0 ppm).

Step 5: Purity Calculation Calculate the absolute mass fraction purity ( Px​ ) using the integral ratio equation[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and Pstd​ = Purity of the CRM internal standard).

Experimental Validation Data

The following table summarizes representative validation data comparing the absolute purity of a single batch of 2-(2,6-Dimethylpiperazin-1-yl)ethanol across three techniques.

Table 2: Purity Determination of a Single Batch (n=5 replicates)
MethodMean Purity (% w/w)% RSDBias / Observation
¹H qNMR (Maleic Acid IS) 98.45% 0.12% Direct absolute measurement; high precision.
HPLC-ELSD99.10%1.45%Overestimation due to variable scattering response of impurities.
Acid-Base Titration101.20%0.85%Severe overestimation; titrated unreacted piperazine impurities.

Data Interpretation: The qNMR method reveals the true absolute purity (98.45%). Titration fails entirely due to a lack of specificity, while HPLC-ELSD overestimates purity because trace impurities do not scatter light as efficiently as the main aliphatic bulk[3].

qNMR Workflow Visualization

The following diagram illustrates the self-validating logic flow of the qNMR absolute quantification process.

G start Analyte: 2-(2,6-Dimethylpiperazin-1-yl)ethanol prep Gravimetric Co-dissolution (D2O or DMSO-d6) start->prep is Internal Standard: Maleic Acid (CRM) is->prep nmr 1H qNMR Acquisition (90° pulse, D1 > 5×T1) prep->nmr process Spectral Processing (Phase/Baseline Correction) nmr->process calc Absolute Purity Calculation (Integral Ratio Method) process->calc

Caption: Self-validating qNMR workflow for absolute purity determination of aliphatic amines.

Sources

Comparative

Benchmarking 2-(2,6-Dimethylpiperazin-1-yl)ethanol as a Building Block in Medicinal Chemistry

Executive Summary & Core Rationale The piperazine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently utilized to modulate aqueous solubility, tune pKa, and establish critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The piperazine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently utilized to modulate aqueous solubility, tune pKa, and establish critical hydrogen-bonding networks within target binding pockets . Within this structural class, ethanol-functionalized piperazines serve as highly versatile bifunctional building blocks, enabling the rapid synthesis of complex central nervous system (CNS) agents and enzyme inhibitors .

However, standard unsubstituted piperazine-ethanol derivatives often present two major bottlenecks in drug development: poor metabolic stability (due to rapid CYP450-mediated N-dealkylation) and the necessity for tedious protection-deprotection synthetic sequences.

By benchmarking 2-(2,6-Dimethylpiperazin-1-yl)ethanol against its less substituted counterparts, this guide provides a data-driven rationale for incorporating this sterically hindered scaffold into advanced drug discovery workflows. The strategic addition of two methyl groups at the 2 and 6 positions fundamentally alters the molecule's pharmacological and synthetic profile through three causal mechanisms:

  • Metabolic Shielding: The steric bulk physically blocks cytochrome P450 enzymes from accessing the α-carbon, preventing oxidative N-dealkylation.

  • Conformational Restriction: The methyl groups lock the piperazine ring into a stable chair conformation, orienting the N1-ethanol vector and reducing the entropic penalty upon target binding—a strategy crucial in developing potent allosteric inhibitors .

  • Regioselective Reactivity: The extreme steric disparity between the hindered N1 and unhindered N4 allows for perfect regiocontrol during functionalization, bypassing the need for protecting groups.

Comparative Benchmarking Data

To objectively evaluate its performance as a building block, 2-(2,6-Dimethylpiperazin-1-yl)ethanol was benchmarked against unsubstituted and mono-methylated alternatives. The data below illustrates how steric hindrance directly correlates with improved metabolic half-life and synthetic efficiency.

Scaffold VariantN1 Steric HindranceN4 NucleophilicityMetabolic Stability (HLM t1/2​ )Synthetic Steps to N4-Amide
2-(Piperazin-1-yl)ethanol LowHigh< 15 min3 (Protect Acylate Deprotect)
2-(2-Methylpiperazin-1-yl)ethanol ModerateHigh~ 30 min3 (Protect Acylate Deprotect)
2-(2,6-Dimethylpiperazin-1-yl)ethanol Extreme High > 120 min 1 (Direct Acylation)

Table 1: Quantitative comparison of piperazine-ethanol derivatives. The 2,6-dimethyl substitution dramatically increases human liver microsome (HLM) stability while reducing the synthetic burden.

Visualizing the Causality: Shielding & Synthesis

The performance advantages of 2-(2,6-Dimethylpiperazin-1-yl)ethanol are rooted in its 3D spatial geometry. The diagrams below map the logical flow of its metabolic resistance and its streamlined synthetic utility.

MetabolicShielding Substrate 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Sterically Hindered) CYP CYP450 Enzyme (Oxidation Pathway) Substrate->CYP Binding Attempt Block Steric Shielding (2,6-Dimethyl Groups) CYP->Block Blocked at α-carbon Stable Metabolically Stable (No N-Dealkylation) Block->Stable Prevents Oxidation

Metabolic shielding mechanism of 2,6-dimethylpiperazine against CYP450 N-dealkylation.

SyntheticWorkflow Start 2-(2,6-Dimethylpiperazin-1-yl)ethanol (Bifunctional Scaffold) Reagent Electrophile (e.g., R-COCl) + Base (DIPEA) Start->Reagent Reaction Regioselective N4-Acylation (Room Temp, DCM) Reagent->Reaction Product N4-Acyl Derivative (>95% Regioselectivity) Reaction->Product NoProtect No O- or N1-Protection Required Reaction->NoProtect Enabled by Sterics

Regioselective N4-functionalization workflow demonstrating protection-free synthesis.

Experimental Protocol: Self-Validating Regioselective Functionalization

A major bottleneck in utilizing standard 2-(piperazin-1-yl)ethanol is the competing nucleophilicity of the primary hydroxyl group and the N1 amine, which necessitates the use of silyl ethers (e.g., TBDMS) or Boc-protection.

Because the N1 position of 2-(2,6-Dimethylpiperazin-1-yl)ethanol is severely sterically hindered, it cannot act as a nucleophile. Furthermore, the steric bulk forces the N-ethanol side chain into a conformation that kinetically disfavors O-acylation. The following protocol outlines a direct N4-acylation, demonstrating the self-validating nature of this sterically directed reactivity.

Step-by-Step Methodology: Direct N4-Acylation
  • Preparation: Dissolve 2-(2,6-Dimethylpiperazin-1-yl)ethanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: DIPEA is explicitly chosen over Triethylamine (TEA). Its increased steric bulk prevents it from acting as a competing nucleophile with the electrophile, while it efficiently neutralizes the HCl byproduct generated during the reaction.

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Slowly add the desired acid chloride (1.05 equiv) dropwise over 15 minutes.

    • Causality: The low temperature and slow addition ensure strict kinetic control. The acylium ion is directed exclusively to the highly nucleophilic, unhindered N4 secondary amine, entirely bypassing the sterically shielded N1 and the less nucleophilic primary hydroxyl group.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via LC-MS.

    • Validation: The extreme steric hindrance at N1 ensures that no quaternary ammonium salt formation or unwanted O-acylation occurs, validating the protection-free hypothesis.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting N4-acyl product typically exhibits >95% regioselectivity and requires minimal to no column chromatography.

References

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules (MDPI). Available at:[Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-(2,6-Dimethylpiperazin-1-yl)ethanol proper disposal procedures

Handling complex piperazine derivatives like 2-(2,6-Dimethylpiperazin-1-yl)ethanol requires more than a cursory glance at a standard Safety Data Sheet (SDS). For drug development professionals and analytical chemists, un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex piperazine derivatives like 2-(2,6-Dimethylpiperazin-1-yl)ethanol requires more than a cursory glance at a standard Safety Data Sheet (SDS). For drug development professionals and analytical chemists, understanding the mechanistic behavior of this compound is critical for designing safe, compliant, and environmentally responsible disposal protocols.

This guide provides an authoritative, step-by-step operational framework for the handling, segregation, and disposal of 2-(2,6-Dimethylpiperazin-1-yl)ethanol, grounded in and EPA Resource Conservation and Recovery Act (RCRA) guidelines[1].

Chemical Profiling & Mechanistic Behavior

To dispose of a chemical safely, you must understand its reactivity. 2-(2,6-Dimethylpiperazin-1-yl)ethanol is an N-alkylated amino alcohol featuring a sterically hindered piperazine core.

  • Causality of Hazard: The secondary amine at position 4 of the piperazine ring is highly nucleophilic and basic. In aqueous solutions, it abstracts protons from water, significantly raising the pH. If the pH exceeds 12.5, the waste is legally classified by the EPA as a D002 (Corrosive) hazardous waste .

  • Environmental Persistence: The stable heterocyclic piperazine ring resists standard microbial degradation in municipal wastewater treatment facilities. Pouring this compound down the drain leads to accumulation in aquatic ecosystems, causing long-lasting toxicity[2]. Zero drain disposal is a strict operational mandate.

Hazard Assessment & Required Controls

Before initiating any disposal or experimental workflow, ensure your laboratory's Chemical Hygiene Plan (CHP) is updated to reflect the specific hazards of substituted piperazines[1][3].

Hazard CategoryMechanistic CausalityRequired PPE & Engineering Controls
Corrosivity / Tissue Irritation Basic nitrogen atoms abstract protons from ambient moisture on the skin/eyes, causing localized alkaline burns and lipid saponification.Nitrile gloves (double-gloving recommended; inspect for micro-tears), chemical splash goggles, and a fluid-resistant lab coat[2].
Inhalation Toxicity Vaporization of the ethanol moiety can carry the irritating amine into the respiratory tract, causing mucosal inflammation.Manipulate pure compounds and concentrated solutions exclusively within a certified Class II Chemical Fume Hood[1].
Chemical Incompatibility The hydroxyl group and secondary amine can undergo violent, exothermic oxidation if mixed with strong oxidizers (e.g., nitric acid, peroxides).Store and dispose of strictly away from oxidizing agents and strong acids. Use High-Density Polyethylene (HDPE) containers.

Operational Workflow: Waste Segregation

Proper segregation prevents exothermic reactions in waste carboys and ensures compliance with EPA Subpart K regulations for academic and research laboratories[4][5].

WasteSegregation Start Generate 2-(2,6-Dimethylpiperazin-1-yl)ethanol Waste Liquid Liquid Waste? Start->Liquid Solid Solid/Contaminated Waste? Start->Solid Aqueous Aqueous Solution (pH > 12.5? D002) Liquid->Aqueous Water-based Organic Organic Solvent Mixture (Flammable? D001) Liquid->Organic Solvent-based SolidContainer Seal in Compatible Container (No Strong Oxidizers) Solid->SolidContainer Neutralize Neutralize to pH 6-8 (Self-Validation Step) Aqueous->Neutralize If highly alkaline Incineration High-Temperature Incineration (EPA Approved TSDF) Organic->Incineration Neutralize->Incineration SolidContainer->Incineration

Workflow for the segregation and disposal of 2-(2,6-Dimethylpiperazin-1-yl)ethanol waste.

Step-by-Step Disposal Protocol

This protocol integrates self-validating systems to ensure that waste is objectively safe and compliant before it leaves your immediate control.

Phase 1: Liquid Waste Management & Neutralization
  • Container Selection: Select an HDPE waste carboy. Causality: The alkaline nature of the free amine can induce pitting and corrosion in standard metal containers over time.

  • Transfer: Slowly decant the liquid waste into the carboy inside a fume hood.

  • Self-Validation Step (pH Testing): Before sealing the container for institutional transfer, extract a 1 mL aliquot and test the pH using high-resolution indicator strips or a calibrated pH meter.

  • Neutralization (If Aqueous): If the pH > 10.0, carefully titrate the waste with dilute hydrochloric acid (1M HCl) until the pH stabilizes between 6.0 and 8.0.

    • Mechanistic Causality: Neutralization converts the volatile free base into a stable, non-volatile hydrochloride salt. This drastically reduces inhalation risks during transport and prevents pressure buildup from exothermic reactions with ambient CO₂. This self-validating step ensures the waste no longer meets the EPA's D002 corrosivity threshold.

  • Labeling: Affix a hazardous waste tag immediately. List the exact chemical name ("2-(2,6-Dimethylpiperazin-1-yl)ethanol") and the final pH. Do not use structural abbreviations.

Phase 2: Solid and Contaminated Material Disposal
  • Consumables: Place all contaminated pipette tips, weighing paper, and nitrile gloves into a chemically compatible, puncture-resistant solid waste bin[2].

  • Pure Solid Waste: If disposing of the pure solid chemical, do not sweep it dry .

    • Mechanistic Causality: Mechanical sweeping generates respirable dust, aerosolizing the highly irritating piperazine core directly into the operator's breathing zone[2].

    • Action: Wet the solid with a minimal amount of water or ethanol, absorb it with an inert material (e.g., vermiculite or dry sand), and transfer it to the solid waste container using non-sparking tools.

Phase 3: Institutional Transfer
  • Coordinate with your Environmental Health and Safety (EHS) office for pickup within the regulatory accumulation time limit (typically 90 to 180 days depending on your facility's generator status)[6].

  • Ensure the waste profile specifies: "Nitrogenous Organic Waste - High-Temperature Incineration Required."

Spill Management & Emergency Response

In the event of an accidental release, rapid and logical containment is required to prevent environmental contamination and acute personnel exposure.

SpillManagement Spill Accidental Spill Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Appropriate PPE (Nitrile, Respirator) Evacuate->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in Labeled Hazardous Waste Bin Contain->Collect Decon Decontaminate Surface (Mild Acid Wash) Collect->Decon

Step-by-step spill management protocol for piperazine derivative exposure.

Post-Spill Decontamination: After collecting the absorbed spill, wash the affected surface with a mild, dilute acidic solution (e.g., 5% acetic acid/vinegar) to neutralize residual amine traces, followed by a thorough water rinse. Test the final rinse water with pH paper to validate that the surface has been returned to a neutral state.

References

  • Occupational Safety and Health Administration (OSHA) . OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA) . Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Retrieved from:[Link]

  • ERG Environmental . What You Need to Know About Hazardous Waste Handling. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.